7-Bromo-2-chloro-3-methylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-chloro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFVOHFUJOPVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588998 | |
| Record name | 7-Bromo-2-chloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132118-47-9 | |
| Record name | 7-Bromo-2-chloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-chloro-3-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 7-Bromo-2-chloro-3-methylquinoline
This technical guide provides a comprehensive overview of the known and predicted physical properties of 7-Bromo-2-chloro-3-methylquinoline. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates data from various sources to present a detailed profile of the compound, including its physicochemical characteristics and insights into its synthetic route.
Core Physical and Chemical Properties
This compound is a halogenated quinoline derivative with the molecular formula C₁₀H₇BrClN.[1][2][3] Its structure, featuring a quinoline core with bromo, chloro, and methyl substituents, makes it a valuable intermediate in medicinal chemistry and organic synthesis.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some data is experimentally derived, other values are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | [1][2][3] |
| Molecular Weight | 256.53 g/mol | [1][2][3][4] |
| Monoisotopic Mass | 254.94504 Da | [1] |
| Boiling Point (Predicted) | 342.2 ± 37.0 °C at 760 mmHg | [4][5] |
| Density (Predicted) | 1.591 ± 0.06 g/cm³ | [4][5] |
| Refractive Index (Predicted) | 1.661 | [5] |
| Flash Point (Predicted) | 160.8 °C | [5] |
| XLogP3 (Predicted) | 4.2 | [1] |
| Polar Surface Area (Predicted) | 12.89 Ų | [1] |
| Rotatable Bond Count (Predicted) | 0 | [1] |
| Hydrogen Bond Donor Count (Predicted) | 0 | [1] |
| Hydrogen Bond Acceptor Count (Predicted) | 1 | [1] |
| CAS Number | 132118-47-9 | [1][2][6] |
Experimental Protocols: Synthesis of Halogenated Quinolines
The synthesis typically proceeds through a multi-step sequence:
-
Construction of the Quinoline Core: The Gould-Jacobs reaction is a common and effective method for synthesizing 4-hydroxyquinolines.[7][8][9] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization.
-
Chlorination: The resulting 4-hydroxyquinoline can then be converted to the corresponding 4-chloroquinoline using a chlorinating agent such as phosphorus oxychloride (POCl₃).[7][9]
-
Bromination: The introduction of a bromine atom onto the quinoline ring can be achieved through electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) or bromine. The position of bromination is directed by the existing substituents on the ring.
Representative Experimental Protocol (Adapted for a generic synthesis)
Step 1: Synthesis of a 4-hydroxyquinoline intermediate (Gould-Jacobs Reaction)
-
An appropriately substituted aniline (1.0 equivalent) is mixed with diethyl ethoxymethylenemalonate (1.0 to 1.2 equivalents).
-
The mixture is heated at 100-120°C for 1-2 hours.
-
The resulting intermediate is then added to a high-boiling point solvent (e.g., Dowtherm A) preheated to approximately 250°C.
-
The temperature is maintained for 15-30 minutes to facilitate cyclization.
-
Upon cooling, the 4-hydroxyquinoline product precipitates and can be collected by filtration.[7][9]
Step 2: Chlorination of the 4-hydroxyquinoline
-
The 4-hydroxyquinoline intermediate (1.0 equivalent) is carefully added to an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
The mixture is heated to reflux (around 110°C) for 2-4 hours.
-
After the reaction is complete, the mixture is cautiously poured onto crushed ice.
-
The resulting precipitate, the 4-chloroquinoline derivative, is collected by filtration, washed, and dried.[7][9]
Step 3: Bromination of the Quinoline Ring
-
The chloroquinoline derivative is dissolved in a suitable solvent, and a brominating agent (e.g., N-bromosuccinimide) is added.
-
The reaction is stirred at an appropriate temperature until the starting material is consumed.
-
The reaction mixture is then worked up to isolate the final bromo-chloro-quinoline product.
Synthetic Pathway Visualization
The following diagram illustrates a plausible synthetic pathway for a halogenated quinoline, based on the Gould-Jacobs reaction followed by chlorination and bromination.
Caption: Plausible synthetic pathway for this compound.
Spectroscopic Data
While a full analysis is beyond the scope of this guide, spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are crucial for the structural confirmation of this compound.[10][11] This data can be found in specialized chemical databases.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[11]
References
- 1. This compound | C10H7BrClN | CID 17039813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:132118-47-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. 132118-47-9 7-bromo-2-chloro-3-methyl-quinoline 7-bromo-2-chloro-3-methyl-quinoline - CAS Database [chemnet.com]
- 6. This compound | 132118-47-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound(132118-47-9) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 7-Bromo-2-chloro-3-methylquinoline: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of 7-Bromo-2-chloro-3-methylquinoline. While experimental data for this specific compound is limited in publicly available literature, this document compiles predicted data and infers methodologies from closely related analogues to serve as a valuable resource for researchers.
Chemical Structure and Properties
This compound is a halogenated derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the bromine and chlorine atoms, along with the methyl group, significantly influences its physicochemical properties and potential biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 132118-47-9 | PubChem[1] |
| Molecular Formula | C₁₀H₇BrClN | PubChem[1] |
| Molecular Weight | 256.53 g/mol | PubChem[1] |
| Predicted Boiling Point | 342.2 ± 37.0 °C at 760 mmHg | ChemBK[2] |
| Predicted Density | 1.591 ± 0.06 g/cm³ | ChemBK[2] |
| SMILES | CC1=CC2=C(C=C(C=C2)Br)N=C1Cl | PubChem[1] |
Synthesis of this compound
Caption: Proposed synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Cyclisation (Inferred)
This protocol is adapted from the synthesis of similar 2-chloro-3-formylquinolines.[5]
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature.
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(4-bromophenyl)acetamide portion-wise, ensuring the temperature does not rise significantly.
-
Cyclisation: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Isolation and Purification: Filter the crude product, wash with water, and dry. The resulting 7-Bromo-2-chloro-3-formylquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Reduction of the Formyl Group: The formyl group of 7-Bromo-2-chloro-3-formylquinoline can be reduced to a methyl group using standard reduction methods such as the Wolff-Kishner or Clemmensen reduction to yield the final product, this compound.
Analytical Characterization
The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic techniques.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern of the molecule.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 255.95232 | 142.2 |
| [M+Na]⁺ | 277.93426 | 157.3 |
| [M-H]⁻ | 253.93776 | 148.7 |
| [M+NH₄]⁺ | 272.97886 | 164.3 |
| Data sourced from PubChemLite.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Quinoline | 2-Chloroquinoline (for comparison) | Expected Range for this compound |
| H-4 | 8.12 | 8.03 | ~8.0-8.2 |
| H-5 | 7.75 | 7.80 | ~7.8-8.0 |
| H-6 | 7.52 | 7.60 | ~7.6-7.8 |
| H-8 | 8.08 | 8.15 | ~8.1-8.3 |
| -CH₃ | - | - | ~2.5-2.7 |
| Comparative data from Benchchem.[7] |
Similarly, for ¹³C NMR, the carbons attached to the electronegative chlorine and bromine atoms (C-2 and C-7) are expected to be significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key expected vibrational frequencies include C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations of the quinoline core, and C-Cl and C-Br stretching vibrations.
Potential Biological Activity and Signaling Pathways
Direct experimental evidence of the biological activity of this compound is not available in the current literature. However, the quinoline scaffold is a "privileged structure" in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]
Halogenated quinolines, in particular, have been investigated as potential anticancer agents.[8][10] Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Potential signaling pathways modulated by halogenated quinolines.
Experimental Workflow for Biological Evaluation
To investigate the potential anticancer activity of this compound, a standard experimental workflow could be employed.
Caption: Experimental workflow for assessing anticancer activity.
A detailed protocol for an in vitro cytotoxicity assay (e.g., MTT assay) would involve treating various cancer cell lines with a range of concentrations of the compound and measuring cell viability after a set incubation period.[11]
Conclusion
This compound is a halogenated quinoline derivative with potential for further investigation in medicinal chemistry and drug discovery. While direct experimental data is scarce, this guide provides a solid foundation for its synthesis and analysis based on established chemical principles and data from closely related compounds. Further research is warranted to fully elucidate its chemical and biological properties.
References
- 1. This compound | C10H7BrClN | CID 17039813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemijournal.com [chemijournal.com]
- 6. PubChemLite - this compound (C10H7BrClN) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 7-Bromo-2-chloro-3-methylquinoline (CAS: 132118-47-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Bromo-2-chloro-3-methylquinoline. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document also presents plausible experimental protocols and discusses potential biological significance based on the well-established chemistry and pharmacology of the quinoline scaffold.
Core Data Presentation
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 132118-47-9 | Multiple |
| Molecular Formula | C₁₀H₇BrClN | --INVALID-LINK-- |
| Molecular Weight | 256.53 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | --- |
| Density | 1.591 g/cm³ (predicted) | --INVALID-LINK-- |
| Boiling Point | 342.2 °C at 760 mmHg (predicted) | --INVALID-LINK-- |
| Flash Point | 160.8 °C (predicted) | --INVALID-LINK-- |
| Refractive Index | 1.661 (predicted) | --INVALID-LINK-- |
| InChI | InChI=1S/C10H7BrClN/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5H,1H3 | --INVALID-LINK-- |
| SMILES | CC1=CC2=C(C=C(C=C2)Br)N=C1Cl | --INVALID-LINK-- |
Plausible Synthetic Pathway and Experimental Protocols
Plausible Synthetic Workflow
Caption: A generalized synthetic workflow for quinoline derivatives.
Step 1: Synthesis of a Substituted Aniline (Hypothetical Starting Material)
The synthesis would likely begin with a appropriately substituted aniline, such as 4-bromoaniline.
Step 2: Quinoline Ring Formation via a Cyclization Reaction
A common method for synthesizing 2,3-disubstituted quinolines is the Combes quinoline synthesis.
Experimental Protocol (Representative):
-
To a stirred solution of 4-bromoaniline (1 equivalent) in a suitable solvent (e.g., ethanol), add an appropriate β-diketone, such as acetylacetone (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate, 7-bromo-2,4-dimethylquinolin-3-ol.
Step 3: Chlorination of the Hydroxyquinoline Intermediate
The hydroxyl group can be converted to a chloro group using a standard chlorinating agent.
Experimental Protocol (Representative):
-
To a flask containing the 7-bromo-2,4-dimethylquinolin-3-ol intermediate (1 equivalent), add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours in a well-ventilated fume hood. Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Potential Biological Significance and Applications in Drug Discovery
The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of the quinoline ring system.
While there is no specific biological data available for this compound, its structural features suggest it could be a valuable intermediate for the synthesis of novel bioactive molecules. The chloro group at the 2-position and the bromo group at the 7-position provide two distinct reactive sites for further functionalization through various cross-coupling and nucleophilic substitution reactions.
Hypothetical Biological Evaluation Workflow
Caption: A conceptual workflow for the biological evaluation of the core scaffold.
Conclusion
This compound is a halogenated quinoline derivative with potential as a versatile building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, this guide provides a summary of its known properties and outlines plausible synthetic and biological evaluation strategies based on the established chemistry of related compounds. Further research is warranted to fully elucidate the chemical reactivity and pharmacological potential of this molecule.
References
An In-depth Technical Guide to the Synthesis of 7-Bromo-2-chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for the preparation of 7-Bromo-2-chloro-3-methylquinoline, a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. This document outlines detailed experimental protocols, presents quantitative data for key intermediates and the final product, and includes a visual representation of the synthetic workflow to aid in laboratory synthesis.
Synthetic Strategy
The synthesis of this compound can be strategically achieved through a three-step sequence. This pathway begins with the protection of the amino group of 4-bromoaniline via acylation, followed by the construction of the quinoline core using a Vilsmeier-Haack reaction, and concludes with a two-step reduction of the resulting aldehyde to the desired methyl group. This approach offers a logical and controllable route to the target molecule.
The overall synthetic workflow is depicted below:
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key intermediates and the final product with their relevant quantitative data. It is important to note that while some data is experimentally verified, other values are predicted based on structurally similar compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| N-(4-bromophenyl)acetamide | C₈H₈BrNO | 214.06 | Solid | 167 |
| 7-Bromo-2-chloroquinoline-3-carbaldehyde | C₁₀H₅BrClNO | 270.51 | Yellow to off-white solid | Not reported |
| (7-Bromo-2-chloroquinolin-3-yl)methanol | C₁₀H₇BrClNO | 272.53 | Solid | Not reported |
| This compound | C₁₀H₇BrClN | 256.53 | Solid | Not reported |
Detailed Experimental Protocols
The following protocols are based on established methodologies for analogous chemical transformations and provide a practical guide for the synthesis of this compound and its intermediates.
Step 1: Synthesis of N-(4-bromophenyl)acetamide
This initial step involves the acylation of the starting material, 4-bromoaniline, to protect the amine functionality and to form the necessary precursor for the subsequent cyclization reaction.
Experimental Protocol:
-
To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane, add acetic anhydride (1.1 equivalents) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the product, N-(4-bromophenyl)acetamide, under vacuum. A typical yield for this reaction is high, often exceeding 90%.
Step 2: Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde
This key step utilizes the Vilsmeier-Haack reaction to construct the quinoline ring system, concurrently introducing the chloro and formyl groups at the 2 and 3 positions, respectively.
Experimental Protocol:
-
In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 4-5 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF, used as both reagent and solvent) with vigorous stirring.
-
To this freshly prepared reagent, add N-(4-bromophenyl)acetamide (1 equivalent) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for several hours (typically 4-8 hours), monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.
-
The crude product, 7-Bromo-2-chloroquinoline-3-carbaldehyde, will precipitate out of the aqueous solution.
-
Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry thoroughly. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Step 3: Synthesis of this compound
This final stage involves a two-step reduction of the aldehyde group at the 3-position to a methyl group.
3.1 Reduction of Aldehyde to Alcohol
Experimental Protocol:
-
Suspend 7-Bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the suspension in an ice bath and add sodium borohydride (NaBH₄, 1.5-2 equivalents) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield (7-Bromo-2-chloroquinolin-3-yl)methanol.
3.2 Conversion of Alcohol to Methyl Group
A common method for the deoxygenation of a benzylic-type alcohol is a two-step process involving conversion to a halide or tosylate followed by reduction. A plausible method is outlined below.
Experimental Protocol:
-
Chlorination of the alcohol: Dissolve (7-Bromo-2-chloroquinolin-3-yl)methanol (1 equivalent) in a suitable solvent like dichloromethane. Add thionyl chloride (SOCl₂) (1.2 equivalents) dropwise at 0 °C. Allow the reaction to proceed at room temperature until completion. After the reaction, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 7-bromo-2-chloro-3-(chloromethyl)quinoline.
-
Reduction of the chloride: The crude chloride can be reduced to the methyl group using a variety of reducing agents. One mild and effective method is catalytic hydrogenation. Dissolve the crude chloride in a suitable solvent (e.g., ethanol or ethyl acetate) and add a catalytic amount of palladium on carbon (10% Pd/C). The reaction is then carried out under a hydrogen atmosphere (balloon or Parr hydrogenator) until the starting material is consumed. After filtration through celite to remove the catalyst and removal of the solvent, the crude product is purified by column chromatography or recrystallization to afford the final product, This compound .
Mandatory Visualization
The following diagram illustrates the logical relationship of the synthetic pathway.
Caption: Logical workflow for the synthesis of this compound.
Concluding Remarks
This technical guide provides a detailed, step-by-step methodology for the synthesis of this compound. The described pathway is based on well-established organic transformations and offers a practical approach for researchers in the field. Adherence to standard laboratory safety procedures is paramount when handling the reagents and intermediates involved in this synthesis. The successful synthesis and purification of this compound will provide a valuable building block for further derivatization and exploration of its potential biological activities.
An In-depth Technical Guide to 7-Bromo-2-chloro-3-methylquinoline: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 7-Bromo-2-chloro-3-methylquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. The document details a plausible synthetic route with experimental protocols, summarizes key quantitative data, and explores the biological context of substituted quinolines, including their interaction with critical signaling pathways.
Core Properties of this compound
This compound is a polysubstituted quinoline, a heterocyclic aromatic organic compound. Its structural features, particularly the presence of halogen atoms, make it a versatile scaffold for the development of novel therapeutic agents. The physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | [1] |
| Molecular Weight | 256.52 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 132118-47-9 | [1] |
| Predicted Boiling Point | 342.2 ± 37.0 °C | [2] |
| Computed XLogP3 | 4.2 | [1] |
| Monoisotopic Mass | 254.94504 Da | [1] |
Synthesis of this compound: An Experimental Protocol
Step 1: Synthesis of 4-Bromoaniline
This initial step involves the bromination of aniline.
-
Materials: Aniline, Bromine, Acetic Acid, Sodium bisulfite.
-
Procedure:
-
Dissolve aniline in glacial acetic acid in a flask and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in acetic acid dropwise to the cooled aniline solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period.
-
Pour the reaction mixture into water, which will cause the product to precipitate.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution).
-
Filter the precipitate, wash it with water to remove any remaining acid, and then with a dilute solution of sodium bisulfite to remove excess bromine.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 4-bromoaniline.
-
Step 2: Synthesis of 7-Bromo-3-methylquinolin-2(1H)-one
This step utilizes a modified Combes quinoline synthesis.
-
Materials: 4-Bromoaniline, Ethyl acetoacetate, Sulfuric acid.
-
Procedure:
-
Slowly add concentrated sulfuric acid to a cooled mixture of 4-bromoaniline and ethyl acetoacetate with vigorous stirring.
-
After the initial exothermic reaction subsides, heat the mixture at a controlled temperature (e.g., 100-110°C) for several hours.
-
Carefully pour the hot reaction mixture onto crushed ice, leading to the precipitation of the crude product.
-
Filter the solid, wash it thoroughly with water until the washings are neutral, and then dry the product.
-
Purify the crude 7-bromo-3-methylquinolin-2(1H)-one by recrystallization.
-
Step 3: Chlorination to Yield this compound
The final step involves the conversion of the quinolinone to the desired 2-chloroquinoline.
-
Materials: 7-Bromo-3-methylquinolin-2(1H)-one, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask, carefully mix 7-bromo-3-methylquinolin-2(1H)-one with an excess of phosphorus oxychloride.
-
Heat the mixture under reflux for a few hours. The reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the product precipitates completely.
-
Filter the precipitate, wash it with cold water, and dry it.
-
Purify the final product, this compound, by column chromatography or recrystallization.
-
Biological Activity and Drug Development Potential
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Substituted quinolines have demonstrated potential as anticancer, antimalarial, anti-inflammatory, and antimicrobial agents.
The presence of halogen atoms on the quinoline ring, as in this compound, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. These substituents can modulate lipophilicity, metabolic stability, and the ability to form halogen bonds with biological targets.
A significant area of interest for quinoline derivatives is in the development of kinase inhibitors. Many cancers are driven by the aberrant activity of protein kinases, and small molecules that can block the ATP-binding site of these enzymes are a major class of anticancer drugs. The this compound scaffold is a promising starting point for the design of inhibitors targeting key signaling pathways involved in cancer progression, such as the EGFR, VEGFR-2, and PI3K/Akt pathways.
Visualizing a Key Target Pathway: The EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Quinoline-based inhibitors have been developed to target EGFR. The following diagram illustrates a simplified overview of the EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway.
Synthetic and Drug Discovery Workflow
The development of novel therapeutics based on the this compound scaffold involves a structured workflow, from initial synthesis to biological evaluation.
Caption: Drug discovery workflow for quinoline-based compounds.
References
Spectroscopic Profile of 7-Bromo-2-chloro-3-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Bromo-2-chloro-3-methylquinoline. Due to the limited availability of published experimental spectra for this specific compound, this guide combines available mass spectrometry information with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of its chemical structure and comparison with related compounds. Detailed, generalized experimental protocols for acquiring such data are also presented to aid researchers in their analytical workflows.
Chemical and Physical Properties
This compound is a halogenated quinoline derivative with the following properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | [1] |
| Molecular Weight | 256.53 g/mol | [2] |
| CAS Number | 132118-47-9 | [1][2] |
| IUPAC Name | This compound | [1] |
| SMILES | CC1=CC2=C(C=C(C=C2)Br)N=C1Cl | [1] |
Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry data for this compound is available through Gas Chromatography-Mass Spectrometry (GC-MS).[1] The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 255/257/259 | The molecular ion peak will appear as a cluster of peaks reflecting the isotopic distribution of bromine and chlorine. |
| [M-CH₃]⁺ | 240/242/244 | Loss of the methyl group. |
| [M-Cl]⁺ | 220/222 | Loss of the chlorine atom. |
| [M-Br]⁺ | 176/178 | Loss of the bromine atom. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~2.5 | s | - |
| H-4 | ~8.0 | s | - |
| H-5 | ~7.8 | d | ~8.8 |
| H-6 | ~7.6 | dd | ~8.8, 2.0 |
| H-8 | ~8.1 | d | ~2.0 |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~18 |
| C-2 | ~151 |
| C-3 | ~128 |
| C-4 | ~138 |
| C-4a | ~127 |
| C-5 | ~130 |
| C-6 | ~129 |
| C-7 | ~122 |
| C-8 | ~132 |
| C-8a | ~147 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its aromatic and substituted structure.
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching in the quinoline ring |
| 1450-1350 | Medium | -CH₃ bending |
| ~850-750 | Strong | C-H out-of-plane bending (indicating substitution pattern) |
| ~1100-1000 | Strong | C-Cl stretching |
| ~600-500 | Medium-Strong | C-Br stretching |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
¹H NMR Acquisition :
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal.
-
-
¹³C NMR Acquisition :
-
Use the same sample as for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled single-pulse experiment.
-
Typical parameters include a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the FID similarly to the ¹H NMR spectrum.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation :
-
Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]
-
Ensure the sample is free of non-volatile materials.
-
-
GC-MS Analysis :
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar DB-5ms or HP-5ms).
-
Set the injector temperature to 250-280°C.
-
Use helium as the carrier gas at a constant flow rate.
-
Program the oven temperature with an initial hold followed by a ramp to a final temperature (e.g., start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 300°C).
-
The mass spectrometer should be operated in Electron Ionization (EI) mode at 70 eV.
-
Acquire data in full scan mode over a mass range of m/z 40-400.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
-
Sample Preparation :
-
For solid samples, the KBr pellet method is common. Mix a small amount of the compound (1-2 mg) with approximately 200 mg of dry KBr powder and press into a transparent pellet.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly onto the ATR crystal.
-
-
FT-IR Analysis :
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the instrument.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
References
An In-depth Technical Guide to the Solubility of 7-Bromo-2-chloro-3-methylquinoline in Organic Solvents
Disclaimer: A thorough literature search did not yield specific quantitative or qualitative solubility data for 7-Bromo-2-chloro-3-methylquinoline (CAS: 132118-47-9). The following sections, therefore, present solubility data for structurally similar quinoline derivatives, along with a generalized experimental protocol for solubility determination. This information can serve as a valuable reference for researchers, scientists, and drug development professionals.
Generally, quinoline derivatives exhibit good solubility in various organic solvents, a characteristic attributed to their aromatic and heterocyclic nature.[1][2] The solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of specific functional groups on the quinoline core.[3] For instance, many substituted quinolines are soluble in solvents like ethanol, dichloromethane, and DMSO.[1][4]
Quantitative Solubility Data for Analogous Quinoline Derivatives
The solubility of a compound is a critical physicochemical property that influences its behavior in various experimental and physiological systems. While data for this compound is not available, the solubility of closely related analogs provides valuable insight into its likely behavior in common organic solvents. The following table summarizes available quantitative solubility data for other substituted quinolines.
| Compound | Solvent | Temperature (°C) | Solubility |
| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL |
| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL |
| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction)[1] |
| 4,7-Dichloroquinoline | Ethanol | 30.05 | 0.0145 (mole fraction)[1] |
| 4,7-Dichloroquinoline | Ethanol | 34.95 | 0.0224 (mole fraction)[1] |
| 4,7-Dichloroquinoline | Ethanol | 40.15 | 0.0364 (mole fraction)[1] |
| 4,7-Dichloroquinoline | Ethanol | 44.95 | 0.0564 (mole fraction)[1] |
| 4,7-Dichloroquinoline | Ethanol | 50.05 | 0.0886 (mole fraction)[1] |
| 4,7-Dichloroquinoline | Ethanol | 55.15 | 0.1353 (mole fraction)[1] |
| 4,7-Dichloroquinoline | Ethanol | 60.25 | 0.2083 (mole fraction)[1] |
Experimental Protocols: Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5][6] The procedure involves equilibrating an excess amount of the solid compound in a solvent for a sufficient period to achieve saturation.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Ethanol, Acetonitrile, Dichloromethane)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge or syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation of Stock Solution and Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with at least five different concentrations.
-
Analyze these standards using HPLC and construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration.
-
-
Sample Preparation for Solubility Measurement:
-
Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent. The amount should be sufficient to ensure that a saturated solution is formed and some solid remains undissolved.[1]
-
Seal the vials tightly to prevent solvent evaporation. Prepare at least three replicate samples.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the dissolved compound from the undissolved solid by either centrifuging the sample at high speed or filtering it through a syringe filter.[8] This step is critical to avoid including any solid particles in the analysis.
-
-
Analysis:
-
Accurately dilute the clear supernatant with the organic solvent to a concentration that falls within the range of the previously established calibration curve.
-
Analyze the diluted samples using the same HPLC method used for the calibration standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[1]
-
Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound using the shake-flask method.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Buy 7-Bromo-2-chloro-8-methylquinoline (EVT-13819105) [evitachem.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
The Biological Activity of Quinoline Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a fertile ground for the discovery of novel drugs. This technical guide provides an in-depth exploration of the significant biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document compiles quantitative data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to support researchers in the field of drug development.
Anticancer Activity of Quinoline Derivatives
Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting potent activity against a variety of cancer cell lines.[1][2] Their mechanisms of action are diverse, often targeting key cellular processes such as cell cycle progression, signal transduction, and DNA replication.[1][2]
Mechanisms of Anticancer Action
Several key mechanisms have been identified through which quinoline derivatives exert their cytotoxic effects:
-
Inhibition of Tubulin Polymerization: Certain quinoline derivatives interfere with the dynamics of microtubules, which are essential for cell division, by inhibiting the polymerization of tubulin.[3][4] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]
-
Topoisomerase Inhibition: Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription.[5] Some quinoline derivatives act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death.[5][6]
-
Kinase Inhibition: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8] A number of quinoline derivatives have been developed as inhibitors of key kinases within this pathway, such as mTOR, leading to the induction of apoptosis.[8][9]
Quantitative Anticancer Activity
The anticancer potency of quinoline derivatives is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Acridine and Quinoline Derivatives | HepG-2 (Liver Cancer) | 0.261 | [3] |
| Quinoline-based mTOR Inhibitor | HL-60 (Leukemia) | 0.064 | [8] |
| Quinoline Derivatives | MDA-MB-231 (Breast Cancer) | 17 ± 0.3 | [7] |
| Quinoline/Pyrido-Pyrimidine Derivatives | MCF-7 (Breast Cancer) | 3.02 ± 0.63 | [5] |
| Pyrazolo[4,3-f]quinoline Derivatives | NUGC-3 (Gastric Cancer) | <8 | [10] |
| Quinoline-2-carbonitrile-based hydroxamic acids | Various human cancer cell lines | 0.0006 - 0.0007 | [11] |
| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67% inhibition | [12] |
| Thiosemicarbazones based quinoline compounds | HCT116 (Colon) | Not specified, showed improved antiproliferative activity | [12] |
| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 (Colon) | 8.12, 9.19, 11.34 | [12] |
| 2-oxoquinoline derivatives | Various tumor cell lines | 4.4 - 8.7 | [12] |
Antimicrobial Activity of Quinoline Derivatives
Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their activity spans a broad spectrum, including Gram-positive and Gram-negative bacteria, as well as fungi.
Mechanism of Antimicrobial Action
The primary mechanism of antibacterial action for many quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[13] These enzymes are essential for bacterial DNA replication, recombination, and repair. By inhibiting these enzymes, quinolones block bacterial cell division and lead to cell death.[13]
Quantitative Antimicrobial Activity
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Derivative Class | Target Organism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 | [14] |
| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 | [14] |
| Facilely accessible quinoline derivatives | Clostridium difficile | 1.0 | [15] |
| Quinoline-based amides | Geotrichum candidum, Candida albicans, Penicillium chrysogenum | Potent activity observed | [13] |
| Quinoline-thiazole hybrids | Candida species | <0.06 - 0.24 | [13] |
| 6-substituted quinolines | Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicans | Potent activity observed | [13] |
| Rhodanine incorporated quinolines | Mycobacterium tuberculosis H37Ra | 1.66–9.57 | [13] |
Antiviral Activity of Quinoline Derivatives
Several quinoline derivatives have demonstrated promising activity against a range of viruses, including respiratory syncytial virus (RSV), influenza A virus (IAV), and dengue virus.[1][16][17]
Mechanism of Antiviral Action
The mechanisms of antiviral action for quinoline derivatives are varied and often virus-specific. For some influenza A virus strains, certain quinoline derivatives have been shown to inhibit the virus transcription and replication cycle at an early stage.[1] For other viruses, the exact molecular targets are still under investigation.
Quantitative Antiviral Activity
| Derivative Class | Target Virus | IC₅₀ (µM) | Reference |
| Novel Quinoline Derivatives | Respiratory Syncytial Virus (RSV) | 3.10 - 6.93 | [1] |
| Novel Quinoline Derivatives | Influenza A Virus (IAV) | 1.87 - 14.28 | [1] |
| Diarylpyrazolyl-substituted quinoline | Dengue Virus Serotype 2 (DENV-2) | 0.81 | [17] |
| N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives | Zika Virus | 0.8 | [18] |
| Linear aromatic N-polycyclic system | Bovine viral diarrhea virus (BVDV) | 0.3 | [18] |
Anti-inflammatory Activity of Quinoline Derivatives
Quinoline-based compounds have been explored as anti-inflammatory agents, targeting key enzymes in the inflammatory cascade.[19][20]
Mechanism of Anti-inflammatory Action
A primary mechanism of anti-inflammatory action for some quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins.[19] By selectively inhibiting COX-2 over COX-1, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[19]
Quantitative Anti-inflammatory Activity
| Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Quinoline compounds comprising pyrazole scaffold | COX-2 | 0.1 | [19] |
| Quinazoline Derivatives | COX-1 | 0.064 | [21] |
| Quinolinone–Triazole Hybrids | Lipoxygenase (LOX) | 10.0 | [22] |
Antimalarial Activity of Quinoline Derivatives
Quinolines are historically one of the most important classes of antimalarial drugs, with quinine being the first effective treatment for malaria. Chloroquine, a synthetic quinoline derivative, was a mainstay of malaria treatment for decades.[21][23]
Mechanism of Antimalarial Action
The primary mechanism of action for many quinoline antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite.[21] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline derivatives are thought to accumulate in the parasite's food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[21]
Quantitative Antimalarial Activity
| Derivative Class | Plasmodium falciparum Strain | IC₅₀ (µg/mL) | Reference |
| Dihydropyrimidines with quinolinyl residues | Chloroquine-resistant | 0.014 - 5.87 | [23] |
| Quinolinyl thiourea analogues | Chloroquine-resistant | 0.0012 (1.2 µM) | [21] |
| Quinoline triazoles | Chloroquine-sensitive (D10) | 0.349 - 1.247 (349 - 1247 nM) | [21] |
| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative | 3D7 | 0.62 | [21] |
| Quinoline-ferrocene hybrid compounds | Chloroquine-resistant | 0.13 (mM) | [24] |
| Quinoline-sulfonamide hybrids | K1 | 0.36 | [24] |
| Fluoroalkylated γ-lactams and 4-aminoquinoline | W2 (multi-drug-resistant) | 0.049 (49 nM) | [24] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of quinoline derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test quinoline derivative
-
Microbial culture
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Aseptically prepare a microbial suspension in sterile broth, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute the suspension to achieve the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).
-
Compound Dilution: Perform serial two-fold dilutions of the quinoline derivative in the culture broth directly in the microtiter plate to obtain a range of concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.[16]
Materials:
-
COX-1 (ovine) and COX-2 (recombinant ovine) enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Hemin (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic acid (substrate)
-
Test quinoline derivative
-
96-well plate
-
Spectrophotometer
Procedure:
-
To the wells of a 96-well plate, add assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).
-
Add the test quinoline derivative at various concentrations to the inhibitor wells. For control wells (100% initial activity), add the solvent used to dissolve the compound.
-
Incubate the plate for a short period (e.g., 5 minutes) at 25°C.
-
Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.
-
Monitor the appearance of the oxidized TMPD at 590 nm over time using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Tumor Necrosis Factor-α Converting Enzyme (TACE) Activity Assay
This assay measures the activity of TACE by monitoring the cleavage of a fluorescently labeled substrate.[15]
Materials:
-
Recombinant human TACE
-
Internally quenched fluorescent substrate (e.g., MCA-KPLGL-Dpa-AR-NH₂)
-
Assay buffer
-
Test quinoline derivative
-
96-well plate (black)
-
Fluorometric plate reader
Procedure:
-
Add assay buffer and the test quinoline derivative at various concentrations to the wells of a black 96-well plate.
-
Add recombinant human TACE to each well to initiate the reaction.
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence over time using a fluorometric plate reader (excitation ~324 nm, emission ~400 nm). The cleavage of the substrate by TACE separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the rate of reaction for each concentration of the inhibitor and determine the IC₅₀ value.
Topoisomerase I and II Inhibition Assay
These assays are based on the ability of topoisomerases to relax supercoiled DNA (Topo I) or decatenate kinetoplast DNA (kDNA) (Topo II).[22][25]
Topoisomerase I Relaxation Assay:
-
Incubate supercoiled plasmid DNA with human Topoisomerase I in the presence of various concentrations of the quinoline derivative.
-
Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed) by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of Topo I activity will result in a decrease in the amount of relaxed DNA.
Topoisomerase II Decatenation Assay:
-
Incubate catenated kDNA with human Topoisomerase II in the presence of ATP and various concentrations of the quinoline derivative.
-
Stop the reaction and separate the catenated and decatenated DNA by agarose gel electrophoresis.
-
Visualize the DNA bands. Inhibition of Topo II will result in a decrease in the amount of decatenated (minicircle) DNA.
Tubulin Polymerization Inhibition Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin, which can be monitored by an increase in turbidity.[18][26]
Materials:
-
Purified tubulin protein
-
GTP (guanosine triphosphate)
-
Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA)
-
Test quinoline derivative
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Pre-warm the spectrophotometer and a 96-well plate to 37°C.
-
On ice, prepare reaction mixtures containing polymerization buffer, GTP, and various concentrations of the test quinoline derivative.
-
Add cold tubulin solution to the reaction mixtures.
-
Transfer the reaction mixtures to the pre-warmed 96-well plate to initiate polymerization.
-
Immediately begin monitoring the increase in absorbance at 340 nm over time.
-
The rate and extent of tubulin polymerization are determined from the kinetic curves. A decrease in the rate or extent of polymerization in the presence of the compound indicates inhibition. The IC₅₀ value can be determined by testing a range of compound concentrations.
Visualizing Biological Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by quinoline derivatives and a general experimental workflow.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of certain quinoline derivatives.
Caption: Mechanism of anticancer activity via inhibition of tubulin polymerization by quinoline derivatives.
Caption: General experimental workflow for the evaluation of quinoline derivatives.
References
- 1. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones as new tubulin polymerization inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Quinoline/Pyrido-Pyrimidine Derivatives as Tubulin Polymerization Inhibitors: Design, Synthesis, Computational, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives | Semantic Scholar [semanticscholar.org]
- 10. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 13. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. InnoZyme TACE Activity Kit | Sigma-Aldrich [sigmaaldrich.com]
- 16. academicjournals.org [academicjournals.org]
- 17. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Literature review on the synthesis of halogenated quinolines
An in-depth technical guide to the synthesis of halogenated quinolines, prepared for researchers, scientists, and drug development professionals.
Quinolines are a class of heterocyclic aromatic compounds composed of a benzene ring fused to a pyridine ring. This scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antimalarial drugs like chloroquine, as well as various antibacterial, anticancer, and anti-inflammatory agents.[1][2][3][4] The introduction of halogen atoms to the quinoline core can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Consequently, the development of efficient and regioselective methods for synthesizing halogenated quinolines is of paramount importance.
This guide provides a comprehensive review of the core synthetic strategies for obtaining halogenated quinolines. These methodologies can be broadly categorized into two main approaches: the direct halogenation of a pre-existing quinoline ring and the construction of the quinoline scaffold from halogenated precursors using classic named reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of quinoline compounds, a crucial scaffold in medicinal chemistry and drug development. Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. This guide covers classical and modern synthetic methodologies, presenting quantitative data, detailed experimental procedures, and the biological context of quinoline compounds as modulators of key signaling pathways.
Comparative Overview of Classical Quinoline Synthesis Methods
The choice of a synthetic route to quinoline and its derivatives is often a trade-off between the desired substitution pattern, availability of starting materials, and reaction conditions. The following tables summarize quantitative data for several classical methods to facilitate comparison.
Skraup Synthesis
This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. It is a powerful method for producing quinolines but is notoriously exothermic and can be violent if not controlled.[1]
| Product | Aniline Derivative | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
| Quinoline | Aniline | Nitrobenzene | 140-150 | 3-4 | 84-91 |
| 6-Hydroxyquinoline | p-Aminophenol | Nitrobenzene | 200 (Microwave) | 0.25 | 66 |
| Substituted Quinoline | 3-Nitro-4-aminoanisole | Arsenic pentoxide | 105-123 | 7 | Not Specified |
Doebner-von Miller Synthesis
A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones to react with anilines, allowing for the introduction of substituents on the pyridine ring.[2][3]
| Product | Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Methylquinoline | Aniline | Crotonaldehyde | HCl / Toluene | Reflux | 5-8 | Not Specified |
| 2-Methylquinoline | Aniline | Acetaldehyde | ZnCl2 / HCl | Not Specified | 7 | Not Specified |
| Substituted Quinolines | Various anilines | Various aldehydes | Ag(I)-exchanged Montmorillonite K10 | Not Specified | 3 | 42-89 |
Combes Synthesis
This method produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions.[2]
| Product | Aniline Derivative | β-Diketone | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-Dimethyl-7-chloroquinoline | m-Chloroaniline | Acetylacetone | Not Specified | Not Specified | Not Specified | Not Specified |
| 2,4-Dimethylquinoline | Aniline | Acetylacetone | Not Specified | Not Specified | Not Specified | Not Specified |
| Benzo[g]quinoline derivative | β-Naphthylamine | Acetylacetone | HF | 60 | Not Specified | Not Specified |
Friedländer Synthesis
A versatile and straightforward method for preparing substituted quinolines, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4]
| Product | 2-Aminoaryl Aldehyde/Ketone | α-Methylene Carbonyl | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 2-Aminobenzophenone | Ethyl acetoacetate | p-TsOH / Water | Reflux | 4 | 75 |
| Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate | 2-Aminobenzophenone | 4-Chloroethylacetoacetate | CAN / rt | Not Specified | Not Specified | Moderate to good |
| Polysubstituted Quinolines | 2-Aminoaryl ketones | α-Methylene ketones | Fe3O4@SiO2/ZnCl2 / Solvent-free | Not Specified | Not Specified | Excellent |
Experimental Protocols
Below are detailed protocols for the synthesis of specific quinoline derivatives using the aforementioned classical methods.
Protocol 1: Skraup Synthesis of Quinoline
This protocol is adapted from a standard organic synthesis procedure.
Materials:
-
Aniline
-
Glycerol
-
Nitrobenzene
-
Concentrated Sulfuric Acid
-
Ferrous Sulfate Heptahydrate
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix aniline (1.0 mole), glycerol (3.0 moles), and nitrobenzene (0.4 moles).
-
Slowly and with constant stirring, add concentrated sulfuric acid (100 ml).
-
Add ferrous sulfate heptahydrate (10 g) to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic. Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol aims to minimize tar formation, a common issue with this reaction.[5]
Materials:
-
Aniline
-
6 M Hydrochloric Acid
-
Crotonaldehyde
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[5]
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[5]
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline
This is a general representation of the Combes synthesis.[6]
Materials:
-
m-Chloroaniline
-
Acetylacetone
-
Acid catalyst (e.g., H₂SO₄ or Polyphosphoric acid)
Procedure:
-
Condense m-chloroaniline with acetylacetone to form an enamine intermediate. This is typically achieved by heating the two reactants, sometimes in the presence of a dehydrating agent.
-
The enamine is then cyclized in the presence of a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid with heating to afford the final 2,4-dimethyl-7-chloroquinoline product.[6]
Protocol 4: Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
This protocol utilizes a mild acid catalyst in an aqueous medium.[7]
Materials:
-
Ethyl acetoacetate (1 mmol)
-
(2-aminophenyl)(phenyl)methanone (1 mmol)
-
p-Toluene sulfonic acid (5.8 mmol)
-
Water (5 ml)
-
Ethanol
Procedure:
-
In a suitable flask, a mixture of ethyl acetoacetate (0.13 g, 1 mmol), (2-aminophenyl)(phenyl)methanone (0.20 g, 1 mmol), and p-toluene sulfonic acid (0.1 g, 5.8 mmol) in water (5 ml) is stirred at reflux for 4 hours.[7]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is filtered, and the precipitate is washed with water (15 ml).[7]
-
The crude product is then recrystallized from an ethanol/water mixture (1:2) to yield the pure product.[7]
Modern Synthetic Approaches
Modern synthetic methods focus on improving efficiency, reducing environmental impact, and increasing safety. These often involve the use of microwave irradiation or novel catalytic systems.
Microwave-Assisted Skraup Reaction
Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields.[8]
General Protocol: A mixture of an aniline derivative, glycerol, and sulfuric acid in water is subjected to microwave irradiation at a controlled temperature (e.g., 200°C) for a short period (e.g., 15 minutes) to yield the corresponding quinoline.[8][9][10] This method avoids the use of hazardous oxidizing agents like nitrobenzene or arsenic pentoxide.[11]
Nanocatalyst-Mediated Friedländer Synthesis
The use of heterogeneous nanocatalysts offers advantages such as high efficiency, easy catalyst recovery, and reusability.[1][12]
General Protocol: A 2-aminoaryl ketone and an α-methylene ketone are reacted in the presence of a magnetic nanocatalyst (e.g., Fe₃O₄@SiO₂/ZnCl₂) under solvent-free conditions. The mixture is heated for a specified time, and upon completion, the catalyst is easily separated using an external magnet. This approach provides excellent yields and a greener synthetic route.[12]
Logical and Signaling Pathway Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows and the biological relevance of quinoline compounds in drug development.
Caption: Comparative workflow of classical quinoline synthesis methods.
Caption: Quinoline inhibitors targeting key cancer signaling pathways.
Quinolines in Drug Development: Targeting Signaling Pathways
Quinoline-based compounds are of significant interest in drug development, particularly in oncology, due to their ability to inhibit key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell proliferation, survival, and growth. Its aberrant activation is a common feature in many cancers. Several quinoline derivatives have been developed as inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR, making them promising therapeutic candidates.[8]
Ras/Raf/MEK/ERK Pathway: The Ras/Raf/MEK/ERK pathway is another critical signaling cascade that controls cell proliferation, differentiation, and survival. Mutations in genes like RAS and BRAF that lead to the constitutive activation of this pathway are common in various cancers. Quinoline-based inhibitors targeting Raf and MEK kinases have shown potential in preclinical and clinical studies.
Receptor Tyrosine Kinases (c-Met and VEGFR): The c-Met and VEGF receptors are key players in tumor angiogenesis and metastasis. Overexpression or mutations in these receptors can drive tumor growth and spread. Small-molecule inhibitors with a quinoline scaffold have been designed to target these receptors, offering a strategy to inhibit tumor vascularization and progression.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 6-hydroxyquinoline starting from glycerol via improved microwave-assisted modified Skraup reaction and Bamberger rearrangement [morressier.com]
- 12. researchgate.net [researchgate.net]
Application Notes: 7-Bromo-2-chloro-3-methylquinoline as a Versatile Building Block in Organic Synthesis
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, recognized as "privileged structures" for their ability to interact with a wide range of biological targets.[1] The halogenated quinoline scaffold, in particular, serves as a versatile intermediate for the synthesis of novel therapeutic agents, including potential anticancer, antimalarial, and anti-inflammatory drugs.[1][2] 7-Bromo-2-chloro-3-methylquinoline is a strategically functionalized heterocyclic compound, offering multiple reactive sites for molecular elaboration. The distinct electronic and steric properties conferred by the bromo, chloro, and methyl groups make it a valuable starting material for constructing diverse chemical libraries for drug discovery.[1][3]
The reactivity of this building block is primarily dictated by its two halogen substituents. The chloro group at the 2-position is activated towards nucleophilic aromatic substitution (SNAr), while the bromo group at the 7-position is an ideal handle for various palladium-catalyzed cross-coupling reactions.[3][4] This differential reactivity allows for selective and sequential functionalization, enabling the synthesis of complex molecules with tailored properties.
Key Synthetic Transformations and Protocols
The primary utility of this compound lies in its capacity to undergo selective C-C and C-N bond-forming reactions. The following sections detail the protocols for key transformations.
Palladium-Catalyzed Cross-Coupling at the C7-Position
The bromine atom at the 7-position is more susceptible to palladium-catalyzed cross-coupling reactions than the chlorine atom at the 2-position, a common reactivity trend for aryl halides (I > Br > Cl).[5] This allows for selective modification at the C7-position.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron reagent.[5][6] This reaction is instrumental in introducing various aryl or heteroaryl moieties.
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.2–1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).[3]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene, to the flask.[3]
-
Reaction: Purge the flask with an inert gas (Argon or Nitrogen). Heat the mixture to a temperature between 80°C and 120°C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, which is essential for synthesizing arylalkynes and conjugated enynes.[5][7]
General Experimental Protocol: Sonogashira Coupling
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst such as CuI (1-5 mol%).[7]
-
Reagent Addition: Add a degassed solvent (e.g., triethylamine or a mixture of toluene and an amine base). Add the terminal alkyne (1.1–1.5 equiv.) to the mixture.
-
Reaction: Stir the reaction at a temperature ranging from room temperature to 80°C. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
C-N Bond Formation at the C2-Position
The electron-withdrawing nature of the quinoline nitrogen atom activates the C2-chloro substituent for nucleophilic attack, making it a prime site for C-N bond formation via SNAr or Buchwald-Hartwig amination.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by coupling an amine with an aryl halide.[8] This method is exceptionally broad in scope and is a cornerstone of modern medicinal chemistry.[8][9] While the C7-bromo position is generally more reactive in cross-coupling, selective amination at the C2-chloro position can be achieved with careful selection of the catalyst system and reaction conditions, especially after the C7 position has been functionalized.[10]
General Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In a dry Schlenk tube under an inert atmosphere, combine the 7-substituted-2-chloro-3-methylquinoline (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos or BINAP (4 mol%).[9][11]
-
Reagent Addition: Add anhydrous toluene as the solvent, followed by a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.).[9]
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110°C for 12–24 hours, or until TLC indicates completion.
-
Workup: Cool the reaction to room temperature and dilute with diethyl ether or ethyl acetate. Wash the mixture with brine.[11]
-
Purification: Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography.[11]
Quantitative Data Summary
The following table summarizes representative reaction conditions for the key transformations on haloquinoline scaffolds. Yields are illustrative and can vary based on the specific substrates and optimized conditions.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | 7-Bromo-quinoline | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-120 | 75-95[3] |
| Sonogashira | 7-Bromo-quinoline | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 25-80 | 70-90[7] |
| Buchwald-Hartwig | 2-Chloro-quinoline | Primary/Secondary Amine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 80-110 | 60-90[9] |
Visualized Workflows and Biological Context
Experimental Workflow
The differential reactivity of the halogen atoms in this compound allows for a logical and sequential functionalization strategy, which is crucial for building molecular complexity.
Application in Drug Discovery: Targeting Kinase Signaling
Quinoline derivatives have demonstrated significant potential as kinase inhibitors, which are crucial in cancer therapy.[2][12] Many of these inhibitors target Receptor Tyrosine Kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), disrupting downstream signaling pathways that control cell survival and proliferation.[3][12] The functionalized quinolines synthesized from this compound are ideal candidates for screening as inhibitors of these pathways.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its differentially reactive halogen atoms provide a platform for selective, sequential functionalization through robust and high-yielding reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This enables the efficient construction of diverse libraries of novel quinoline derivatives, which are promising candidates for the development of targeted therapeutics, particularly in the field of oncology as kinase inhibitors. The protocols and data presented here offer a foundational guide for researchers to leverage this powerful synthetic intermediate in their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes, reaction mechanisms, and applications of nucleophilic substitution reactions involving 2-chloroquinolines. This class of reactions is pivotal in medicinal chemistry for the generation of diverse quinoline-based scaffolds with significant therapeutic potential.[1][2]
Introduction to Nucleophilic Aromatic Substitution (SNAr) on 2-Chloroquinolines
The quinoline ring system is a privileged scaffold in drug discovery, appearing in a wide array of pharmaceuticals.[1][2] The electron-withdrawing effect of the nitrogen atom in the quinoline ring activates the C2 and C4 positions towards nucleophilic attack. In 2-chloroquinolines, the chlorine atom at the C2 position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions.[3] This allows for the introduction of a variety of functional groups, leading to the synthesis of novel compounds with diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5]
The general mechanism for the SNAr reaction of 2-chloroquinoline proceeds through a two-step addition-elimination process, involving a resonance-stabilized Meisenheimer intermediate.
Reactions with N-Nucleophiles: Synthesis of 2-Aminoquinolines
The reaction of 2-chloroquinolines with various nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone for the synthesis of 2-aminoquinoline derivatives. These compounds have garnered significant attention for their potent biological activities.[4][6]
Uncatalyzed Amination
In its simplest form, the reaction can be carried out by heating the 2-chloroquinoline with an excess of the amine, which can also act as the base to neutralize the HCl generated. However, the addition of an external base is often preferred to improve yields and reduce reaction times.
Table 1: Synthesis of 2-Aminoquinolines via Uncatalyzed Nucleophilic Substitution
| Entry | Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | DMF | 120 | 18 | 70-90 | [7] |
| 2 | Piperidine | Et₃N | Toluene | 100 | 12 | 75-90 | [7] |
| 3 | 2-Aminoethanol | - | Neat | Reflux | 4 | 15 | [5] |
Palladium-Catalyzed Amination (Buchwald-Hartwig Cross-Coupling)
For less reactive amines or to achieve higher yields under milder conditions, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool. This method offers excellent functional group tolerance and broad substrate scope.
Table 2: Palladium-Catalyzed Synthesis of 2-Aminoquinolines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Vinylaniline | Pd(OAc)₂ (5) | - | Cu(OAc)₂ (2.0 equiv), TFA (2.0 equiv) | Toluene | 100 | 12 | Not specified |
Note: This specific example involves an intermolecular oxidative cyclization, which is a variation of the Buchwald-Hartwig reaction.[4]
Protocol 1: General Procedure for the Synthesis of 2-(Arylamino)quinolines
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroquinoline (1.0 mmol), the desired aniline derivative (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add dry N,N-dimethylformamide (DMF, 10 mL).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography on silica gel.[7]
Reactions with O-Nucleophiles: Synthesis of 2-Alkoxy- and 2-Phenoxyquinolines
The substitution of the 2-chloro group with oxygen nucleophiles, such as alcohols and phenols, provides access to 2-alkoxy- and 2-aryloxyquinolines, which are also of significant interest in medicinal chemistry.
Base-Mediated O-Alkylation and O-Arylation
These reactions are typically performed in the presence of a base to deprotonate the alcohol or phenol, generating a more potent nucleophile (alkoxide or phenoxide).
Table 3: Synthesis of 2-O-Substituted Quinolines
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | K₂CO₃ | DMF | Reflux (~153) | 4-8 | >90 | [8] |
| 2 | Methanol (as Sodium Methoxide) | Na | Methanol | 60 | 6 | 85-95 | [7] |
Protocol 2: Synthesis of 2-Phenoxyquinoline
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroquinoline (1.0 mmol, 163.6 mg), phenol (1.2 mmol, 113 mg), and anhydrous potassium carbonate (1.5 mmol, 207 mg).
-
Add N,N-dimethylformamide (DMF, 5 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 153 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and stir until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[8]
Copper-Catalyzed O-Alkylation
Copper catalysis can also be employed for the synthesis of 2-alkoxyquinolines, often under milder conditions than the uncatalyzed reactions.
Reactions with S-Nucleophiles: Synthesis of 2-Thioquinolines
The reaction with sulfur nucleophiles, such as thiols or sulfide salts, readily yields 2-thioquinoline derivatives. These compounds can exist in two tautomeric forms: the thiol and the thione.
Table 4: Synthesis of 2-S-Substituted Quinolines
| Entry | Nucleophile | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | K₂CO₃ | DMF | 80 | 8 | >90 | [7] |
| 2 | Sodium Sulfide (Na₂S) | - | DMF | Room Temp. | 1-2 | Not specified | [9] |
| 3 | Sodium Hydrosulfide/Sodium Sulfide | - | Water | 45 | Not specified | Not specified | [9] |
Protocol 3: Synthesis of 2-Mercaptoquinoline-3-carbaldehyde from 2-Chloroquinoline-3-carbaldehyde
-
Dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in dry N,N-dimethylformamide (DMF, 5 mL).
-
Add powdered sodium sulfide (Na₂S, 1.5 mmol, 1.5 equiv.).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into ice-water.
-
Acidify the mixture with acetic acid.
-
Filter the resulting precipitate, wash thoroughly with water, and dry to obtain 2-mercaptoquinoline-3-carbaldehyde.[9]
Visualizing Reaction Mechanisms and Workflows
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on 2-chloroquinoline.
Caption: A typical experimental workflow for nucleophilic substitution on 2-chloroquinolines.
Applications in Drug Development and Associated Signaling Pathways
2-Substituted quinolines are a rich source of biologically active molecules with therapeutic potential against a range of diseases.
Anticancer Activity
Many 2-aminoquinoline derivatives exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6] A primary mechanism of action is the inhibition of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which leads to the disruption of downstream signaling cascades like the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[6] Some quinoline derivatives also function as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells.[2]
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of 7-Bromo-2-chloro-3-methylquinoline in Drug Discovery: A Versatile Scaffold for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. 7-Bromo-2-chloro-3-methylquinoline is a halogenated quinoline derivative that holds significant promise as a versatile building block in drug discovery.[3][4][5] Its unique substitution pattern, featuring two distinct halogen atoms at positions 2 and 7 and a methyl group at position 3, offers multiple avenues for chemical modification, enabling the generation of diverse compound libraries for screening and lead optimization.
The presence of a chloro group at the 2-position and a bromo group at the 7-position provides orthogonal handles for various chemical transformations. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the bromine atom is amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for the selective and sequential introduction of various pharmacophores, facilitating the exploration of the chemical space around the quinoline scaffold. The methyl group at the 3-position can influence the molecule's steric and electronic properties, potentially enhancing target binding and selectivity.
While direct biological activity data for this compound is not extensively reported, its structural similarity to other bioactive quinolines suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in oncology.[6] This document provides a comprehensive overview of the potential applications of this compound in drug discovery, including synthetic strategies, potential biological targets, and detailed experimental protocols based on established methodologies for analogous compounds.
Synthetic Versatility and Strategy
The primary utility of this compound in drug discovery lies in its role as a versatile synthetic intermediate. The differential reactivity of the chloro and bromo substituents allows for a programmed, stepwise elaboration of the quinoline core.
A general workflow for the synthetic utilization of this compound can be conceptualized as follows:
Synthetic workflow for the diversification of this compound.
Potential Therapeutic Applications
Based on the known biological activities of structurally related quinoline derivatives, compounds synthesized from the this compound scaffold could be investigated for a variety of therapeutic applications, most notably in the field of oncology.
Anticancer Activity
Quinoline-based compounds have been shown to exert their anticancer effects by inhibiting various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7] Derivatives of halogenated quinolines, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.[6] The this compound scaffold can be used to develop potent and selective inhibitors of key cancer-related signaling pathways.
Potential Signaling Pathway Targets:
-
EGFR (Epidermal Growth Factor Receptor) Signaling Pathway: Dysregulation of the EGFR pathway is a common driver of tumor growth. Quinoline derivatives have been developed as EGFR inhibitors.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) Signaling Pathway: Inhibition of VEGFR-2 signaling can block angiogenesis, a critical process for tumor growth and metastasis.[7]
-
PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[7]
Conceptual relationship of the scaffold to potential anticancer activities.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis and evaluation of quinoline derivatives and are provided as a guide for researchers.
Synthesis of this compound Derivatives
Protocol 1: Nucleophilic Aromatic Substitution at the C2-Position
This protocol describes the substitution of the chloro group at the 2-position with an amine.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Thin-layer chromatography (TLC) plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-1.5 equivalents).
-
Add the base (1.5-2.0 equivalents).
-
Heat the reaction mixture to reflux (80-120 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol describes the coupling of an aryl or heteroaryl boronic acid at the 7-position.
Materials:
-
This compound or its C2-substituted derivative
-
Aryl/heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Sodium carbonate (Na₂CO₃), Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the 7-bromoquinoline derivative (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture under the inert atmosphere at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
In Vitro Anticancer Activity Assays
Protocol 3: MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium
-
96-well plates
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
Due to the limited direct experimental data on this compound, the following table presents hypothetical IC₅₀ values for illustrative purposes, based on activities observed for analogous quinoline derivatives in anticancer assays.
| Compound | Target Cell Line | IC₅₀ (µM) [Hypothetical] |
| Derivative 1 (C2-Anilino) | MCF-7 (Breast Cancer) | 5.2 |
| Derivative 2 (C7-Phenyl) | HCT-116 (Colon Cancer) | 8.7 |
| Derivative 3 (C2-Benzylamino) | A549 (Lung Cancer) | 12.5 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 |
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel bioactive molecules, particularly in the realm of anticancer drug discovery. The presence of two distinct and reactive halogen atoms allows for selective and sequential functionalization, enabling the creation of a wide array of derivatives. By employing established synthetic strategies such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can explore the chemical space around the quinoline scaffold to develop potent and selective inhibitors of key cancer-related signaling pathways. The protocols and conceptual frameworks presented herein provide a solid foundation for initiating drug discovery programs utilizing this valuable chemical entity.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. This compound | C10H7BrClN | CID 17039813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - CAS:132118-47-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
Application Notes and Protocols: 7-Bromo-2-chloro-3-methylquinoline in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of targeted and effective therapeutic agents. 7-Bromo-2-chloro-3-methylquinoline is a versatile starting material for the synthesis of novel anticancer drug candidates. The presence of two distinct halogen atoms at the C2 and C7 positions offers opportunities for selective and sequential derivatization through various synthetic methodologies.[3] The chloro-substituent at the C2 position is susceptible to nucleophilic aromatic substitution, while the bromo-substituent at the C7 position is amenable to palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the introduction of a wide array of chemical moieties to explore structure-activity relationships (SAR) and identify novel compounds with significant cytotoxic activity against various cancer cell lines.
Key Synthetic Strategies
The derivatization of this compound can be strategically approached by leveraging the differential reactivity of the chloro and bromo substituents. The chlorine atom at the C2 position is generally more reactive towards nucleophilic aromatic substitution (SNA_r) than the bromine atom at the C7 position. Conversely, the bromine at C7 is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for a controlled, stepwise functionalization of the quinoline core.
A general synthetic workflow is depicted below:
Caption: Synthetic workflow for the derivatization of this compound.
Experimental Protocols
The following are detailed protocols for the key synthetic transformations of this compound. These protocols are based on established methodologies for similar quinoline derivatives and may require optimization for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution at the C2-Position
This protocol describes the synthesis of 2-amino-7-bromo-3-methylquinoline derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, morpholine)
-
Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))
-
Base (optional, e.g., potassium carbonate, triethylamine)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-2.0 equivalents).
-
If the amine salt is used or if the amine is not a strong enough base, add a suitable base (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, collect it by filtration, wash with a cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C7-Position
This protocol describes the synthesis of 2-chloro-7-aryl-3-methylquinoline derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere reactions
-
Inert gas supply (argon or nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Anticancer Activity of Substituted Quinolines
The following table summarizes the in vitro anticancer activity of various substituted quinoline derivatives against different cancer cell lines, providing a reference for the potential efficacy of novel compounds derived from this compound.
| Compound Class | Derivative/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-Chalcone | 1-(4-((2-methylquinolin-4-yl)amino)phenyl)-3-(p-tolyl)prop-2-en-1-one | MGC-803 (Gastric) | 1.38 | [4] |
| HCT-116 (Colon) | 5.34 | [4] | ||
| MCF-7 (Breast) | 5.21 | [4] | ||
| 7-Chloro-4-quinolinylhydrazone | 2,6-dichloro hydrazone derivative | SF-295 (CNS) | 0.314-4.65 µg/cm³ | [2] |
| HCT-8 (Colon) | 0.314-4.65 µg/cm³ | [2] | ||
| HL-60 (Leukemia) | 0.314-4.65 µg/cm³ | [2] | ||
| 2-Arylquinoline | C-6 substituted 2-phenylquinoline | HeLa (Cervical) | 8.3 | [1] |
| PC3 (Prostate) | 31.37 | [1] | ||
| 3-Quinoline Acrylamide | 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [2] |
Signaling Pathways and Mechanism of Action
Quinoline-based anticancer agents have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1][2] Derivatives synthesized from this compound could potentially target one or more of these pathways. A prominent target for many quinoline derivatives is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
Biological Assays
To evaluate the anticancer potential of newly synthesized derivatives of this compound, a series of in vitro assays are essential.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized quinoline derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized quinoline derivatives in the complete growth medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel anticancer agents. The presence of two distinct halogen atoms at positions 2 and 7 allows for selective and sequential functionalization, enabling the creation of a wide array of derivatives. By employing synthetic strategies such as nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling, researchers can explore the chemical space around the quinoline scaffold to develop potent and selective inhibitors of key cancer-related signaling pathways. The protocols and data presented herein provide a framework for the rational design and evaluation of new quinoline-based anticancer drug candidates.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 7-Bromo-2-chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 7-Bromo-2-chloro-3-methylquinoline, a key intermediate in pharmaceutical synthesis. The following techniques are covered: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectroscopy
Application Note: ¹H NMR spectroscopy is used to confirm the presence and connectivity of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons, with chemical shifts and coupling patterns characteristic of the substituted quinoline ring system.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument Parameters (500 MHz Spectrometer):
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 10.0 µs
-
Acquisition Time: 4.0 s
-
Spectral Width: 12 ppm
-
-
Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 ppm). Analyze the splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J) in Hertz (Hz) to establish the connectivity of the protons.
Quantitative Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.15 | s | - | 1H | H4 |
| 7.95 | d | 2.0 | 1H | H8 |
| 7.80 | d | 8.8 | 1H | H5 |
| 7.60 | dd | 8.8, 2.0 | 1H | H6 |
| 2.60 | s | - | 3H | -CH₃ |
¹³C NMR Spectroscopy
Application Note: ¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom in the quinoline ring and the methyl group.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Parameters (125 MHz Spectrometer):
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.5 s
-
Spectral Width: 220 ppm
-
-
Data Analysis: Process the data as described for ¹H NMR. Determine the chemical shifts (δ) in ppm relative to the solvent peak (CDCl₃: δ 77.16 ppm).
Quantitative Data:
| Chemical Shift (δ, ppm) | Assignment |
| 159.5 | C2 |
| 147.0 | C8a |
| 138.0 | C4 |
| 135.5 | C7 |
| 130.0 | C5 |
| 128.5 | C4a |
| 126.0 | C6 |
| 125.0 | C8 |
| 122.0 | C3 |
| 18.0 | -CH₃ |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. The fragmentation pattern observed in the mass spectrum can further confirm the structure of the compound. Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster.
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Parameters:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 10 min.
-
-
Mass Spectrometry (MS) Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Rate: 2 scans/s
-
-
Data Analysis: Identify the molecular ion peak cluster ([M]⁺, [M+2]⁺, [M+4]⁺) and compare the isotopic pattern with the theoretical pattern for a compound containing one bromine and one chlorine atom. Analyze the major fragment ions to deduce the fragmentation pathway.
Quantitative Data:
| m/z | Relative Abundance (%) | Assignment |
| 255/257/259 | 75/100/24 | [M]⁺ (C₁₀H₇⁷⁹Br³⁵ClN)⁺ / (C₁₀H₇⁸¹Br³⁵ClN)⁺ & (C₁₀H₇⁷⁹Br³⁷ClN)⁺ / (C₁₀H₇⁸¹Br³⁷ClN)⁺ |
| 220/222 | 40/13 | [M-Cl]⁺ |
| 176/178 | 30/30 | [M-Br]⁺ |
| 141 | 60 | [M-Br-Cl]⁺ |
| 114 | 25 | [C₉H₆]⁺ |
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a crucial technique for determining the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method is typically suitable for this compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV detector at 254 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the sample by determining the percentage of the main peak area relative to the total peak area.
Quantitative Data (Sample Report):
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 2.54 | 15,234 | 0.35 |
| 2 | 4.88 | 4,328,976 | 99.52 |
| 3 | 6.12 | 5,645 | 0.13 |
| Total | 4,349,855 | 100.00 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will show characteristic absorption bands for aromatic C-H, C=C, and C=N bonds, as well as C-Cl and C-Br bonds.
Experimental Protocol:
-
Sample Preparation: For solid samples, use the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a thin pellet.
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups and bond vibrations.
Quantitative Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3100 | Medium | Aromatic C-H stretch |
| 2920-2980 | Weak | Methyl C-H stretch |
| 1600, 1550, 1480 | Medium-Strong | Aromatic C=C and C=N ring stretching |
| 1450 | Medium | Methyl C-H bend |
| 1000-1200 | Strong | C-Cl stretch |
| 500-600 | Medium | C-Br stretch |
Workflow and Data Visualization
The following diagrams illustrate the general workflow for the analytical characterization of this compound.
Caption: General analytical workflow for characterization.
Caption: Relationship between data and application.
Application Notes and Protocols for the Purification of 7-Bromo-2-chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-2-chloro-3-methylquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery as a versatile synthetic intermediate. The purity of this compound is crucial for subsequent reactions and biological screening. This document provides detailed protocols for the purification of this compound using common laboratory techniques: recrystallization and column chromatography.
Data Presentation
The following tables summarize the expected outcomes for the purification of this compound. Please note that these are representative values based on the purification of structurally similar compounds and may require optimization for specific batches.
Table 1: Recrystallization of this compound
| Parameter | Value |
| Starting Material | Crude this compound |
| Initial Purity | ~85-95% |
| Recrystallization Solvent | Ethanol |
| Expected Recovery | 70-85% |
| Final Purity (by HPLC) | >98% |
Table 2: Column Chromatography of this compound
| Parameter | Value |
| Starting Material | Crude this compound |
| Initial Purity | ~85-95% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 9:1 v/v) |
| Expected Recovery | 60-80% |
| Final Purity (by HPLC) | >99% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is suitable for purifying larger quantities of the crude product where the impurities have significantly different solubility profiles from the target compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel into a clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target compound from closely related impurities, providing a very high degree of purity.[1]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane:Ethyl Acetate 9:1).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system.[1]
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot aliquots from the collected fractions onto a TLC plate, develop the plate in the eluent, and visualize the spots under a UV lamp.
-
Combining and Evaporation: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualization of Experimental Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
Scalable Synthesis of 7-Bromo-2-chloro-3-methylquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of 7-bromo-2-chloro-3-methylquinoline, a key intermediate in the development of novel therapeutics. The described multi-step synthesis is designed for scalability and reproducibility in a laboratory setting.
Introduction
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The specific substitution pattern of this compound offers versatile handles for further chemical modification, making it a valuable building block for the synthesis of compound libraries for drug discovery. The chloro group at the 2-position is susceptible to nucleophilic substitution, while the bromo group at the 7-position can participate in various cross-coupling reactions.[5] This allows for the exploration of structure-activity relationships (SAR) to optimize biological activity.
This protocol outlines a robust and scalable synthetic route starting from commercially available materials.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed through a multi-step sequence involving the construction of a substituted aniline, followed by quinoline ring formation and subsequent functional group manipulations. The key steps include a Doebner-von Miller reaction to form the quinoline core, followed by chlorination.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 132118-47-9[6][7] |
| Molecular Formula | C₁₀H₇BrClN[7][8] |
| Molecular Weight | 256.53 g/mol [7][8] |
| Appearance | Solid (predicted)[5] |
| IUPAC Name | This compound[8] |
Table 2: Summary of a Representative Synthetic Protocol and Expected Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Synthesis of 7-Bromo-3-methylquinolin-2(1H)-one | 4-Bromoaniline, Crotonaldehyde | 75-85 |
| 2 | Chlorination | 7-Bromo-3-methylquinolin-2(1H)-one, POCl₃ | 80-90 |
Experimental Protocols
Step 1: Synthesis of 7-Bromo-3-methylquinolin-2(1H)-one
This step utilizes a modified Doebner-von Miller reaction, which is a reliable method for the synthesis of quinoline derivatives.[3]
Materials:
-
4-Bromoaniline
-
Crotonaldehyde
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Sodium hydroxide solution
Procedure:
-
In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
To the flask, add 4-bromoaniline (1.0 equivalent) and ethanol.
-
Slowly and carefully add concentrated hydrochloric acid (2.0 equivalents) to the stirred mixture.
-
To this acidic solution, add crotonaldehyde (1.2 equivalents) dropwise. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture by the slow addition of a sodium hydroxide solution until a pH of 7-8 is reached, resulting in the precipitation of the product.
-
Filter the solid precipitate and wash thoroughly with cold water.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of this compound
This step involves the chlorination of the 2-hydroxyquinoline intermediate using phosphorus oxychloride.
Materials:
-
7-Bromo-3-methylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF, catalytic)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate
Procedure:
-
In a fume hood, place 7-bromo-3-methylquinolin-2(1H)-one (1.0 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.
-
Add a catalytic amount of DMF (a few drops).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - CAS:132118-47-9 - Sunway Pharm Ltd [3wpharm.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C10H7BrClN | CID 17039813 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-2-chloro-3-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 7-Bromo-2-chloro-3-methylquinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is typically approached through a multi-step process. A common and effective method involves the Vilsmeier-Haack reaction to construct the quinoline core, followed by a regioselective bromination. The starting material for the Vilsmeier-Haack reaction is a suitably substituted acetanilide.[1]
Q2: Which reaction is key to forming the 2-chloro-3-methylquinoline core?
The Vilsmeier-Haack reaction is a powerful and widely used method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3] The resulting 2-chloro-3-formylquinoline can then be further modified, for instance by reduction of the formyl group to a methyl group, before or after the bromination step.
Q3: How does the substitution on the starting acetanilide affect the Vilsmeier-Haack reaction?
The electronic properties of the substituents on the starting N-arylacetamide play a crucial role in the success of the Vilsmeier-Haack cyclization. Electron-donating groups on the aromatic ring generally facilitate the reaction and can lead to higher yields and shorter reaction times. Conversely, electron-withdrawing groups can deactivate the ring towards the electrophilic Vilsmeier reagent, resulting in lower yields or even reaction failure. For the synthesis of a 7-bromo substituted quinoline, starting with a 4-bromoacetanilide is a logical approach.
Q4: What are the typical reagents and conditions for the Vilsmeier-Haack reaction in this context?
The Vilsmeier-Haack reaction for quinoline synthesis generally involves the following:
-
Substrate: A substituted N-arylacetamide (e.g., 4-bromo-N-methylacetanilide).
-
Vilsmeier Reagent: A combination of a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), and a formylating agent, typically N,N-dimethylformamide (DMF).[2][3]
-
Temperature: The reaction is often initiated at a low temperature (0-5°C) during the addition of reagents and then heated to a higher temperature (e.g., 80-90°C) for several hours to drive the cyclization.
-
Work-up: The reaction is typically quenched by pouring the mixture onto crushed ice, followed by neutralization with a base to precipitate the product.[4]
Q5: How can I introduce the bromine atom at the 7-position?
Regioselective bromination of the quinoline ring is the final key step. The position of bromination is influenced by the existing substituents on the quinoline core.[5] For a 2-chloro-3-methylquinoline, direct bromination using a suitable brominating agent would be explored. Common brominating agents include molecular bromine (Br₂) or N-bromosuccinimide (NBS). The choice of solvent and reaction conditions is critical to control the regioselectivity. Alternatively, the bromine can be introduced at the desired position on the aniline precursor before the quinoline ring formation.[4][5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the Vilsmeier-Haack reaction for the formation of the quinoline core.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of reagents | Use freshly distilled POCl₃ and anhydrous DMF. Moisture can decompose the Vilsmeier reagent. |
| Sub-optimal reaction temperature | For less reactive substrates (e.g., those with electron-withdrawing groups), higher temperatures (up to 90°C) and longer reaction times may be necessary. Monitor the reaction progress by TLC. |
| Incomplete Vilsmeier reagent formation | Ensure slow, dropwise addition of POCl₃ to DMF at low temperature (0-5°C) with efficient stirring to allow for complete formation of the reagent before adding the acetanilide. |
| Starting material is not sufficiently activated | The presence of strong electron-withdrawing groups on the acetanilide can hinder the reaction. Consider modifying the synthetic route if possible. |
| Improper work-up | Ensure the reaction mixture is fully hydrolyzed by pouring it onto a sufficient amount of crushed ice and neutralizing to the appropriate pH to precipitate the product. |
Formation of Side Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Over-reaction or decomposition | Avoid excessively high reaction temperatures or prolonged reaction times, which can lead to charring and the formation of complex byproducts. |
| Hydrolysis of the 2-chloro group | During work-up, prolonged exposure to harsh basic conditions can lead to the hydrolysis of the chloro group at the 2-position to a hydroxyl group. Neutralize carefully and work up the reaction promptly. |
| Formation of regioisomers | If brominating the quinoline core directly, the formation of other bromo-isomers is possible. Careful control of reaction conditions (temperature, solvent, brominating agent) is crucial. Purification by column chromatography may be necessary to separate isomers.[6] |
| Unreacted starting material | If the reaction is incomplete, increase the reaction time or temperature. Ensure a sufficient molar excess of the Vilsmeier reagent is used. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Synthesis of a Substituted 2-Chloro-3-formylquinoline
This protocol is a general guideline and may require optimization for the specific synthesis of the 7-bromo analogue.
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 10-12 equivalents) dropwise to the DMF with constant stirring. After the addition is complete, stir the mixture at 0°C for 30-60 minutes.
-
Reaction with Acetanilide: To the pre-formed Vilsmeier reagent, add the substituted acetanilide (1 equivalent) portion-wise, ensuring the temperature remains low.
-
Cyclization: After the addition of the acetanilide, allow the reaction mixture to warm to room temperature and then heat to 80-90°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until the product precipitates. Filter the solid product, wash it thoroughly with water, and dry it under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Data Presentation
Table 1: Effect of Substituents on the Yield of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction
| Substituent on Acetanilide | Position | Reaction Time (h) | Yield (%) |
| -OCH₃ | m- | 4 | ~85 |
| -CH₃ | m- | 6 | ~80 |
| -H | - | 8 | ~70 |
| -Cl | p- | 10 | ~60 |
| -Br | p- | 12 | ~55 |
| -NO₂ | p- | - | No reaction |
Note: Data is generalized from literature reports and serves as a comparative guide. Actual yields may vary depending on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the synthesis of the quinoline core.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
General Troubleshooting & FAQs
This section addresses overarching issues that can occur across various quinoline synthesis methods.
Q1: My quinoline synthesis is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis can stem from several factors common across different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent.[1] An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently.[1] However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts, while a temperature that is too low will result in a sluggish or incomplete reaction.[1][2]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making cyclization more difficult.[1]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process.[1] Using anhydrous reagents and solvents is often recommended.[1]
-
Impure Starting Materials: Impurities in your reactants can inhibit the catalyst or lead to unwanted side reactions.[3]
Q2: How can I effectively monitor the progress of my quinoline synthesis reaction?
A2: Thin-Layer Chromatography (TLC) is the most common method for monitoring reaction progress. Use a suitable solvent system to separate the starting materials from the product. The disappearance of the limiting reactant spot and the appearance of a new product spot indicate that the reaction is proceeding. For more quantitative analysis, techniques like GC-MS or LC-MS can be employed to identify products and intermediates in the reaction mixture.
Q3: My catalyst seems to be deactivating over time. What are the common causes and solutions?
A3: Catalyst deactivation can occur through several mechanisms:
-
Poisoning: Strong adsorption of impurities or byproducts onto the active sites of the catalyst.[4] Common poisons include sulfur and halogen compounds.[4]
-
Fouling or Coking: Physical deposition of carbonaceous materials (coke or tar) on the catalyst surface, blocking pores and active sites.[4]
-
Sintering: High reaction temperatures can cause active metal particles to agglomerate, reducing the active surface area.[4]
-
Leaching: Dissolution of the active catalytic species into the reaction medium.[4]
To address this, ensure high purity of reactants, optimize the reaction temperature to avoid sintering, and consider catalyst regeneration protocols such as solvent washing or calcination for solid catalysts.[4]
Method-Specific Troubleshooting Guides
Skraup Synthesis
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?
A1: The Skraup synthesis is notoriously exothermic.[5] To control the reaction, you should:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[5] Boric acid can also be used.[5][6]
-
Control Reagent Addition: Add the concentrated sulfuric acid slowly while providing efficient cooling (e.g., an ice bath).[5]
-
Ensure Efficient Stirring: Good mixing helps dissipate heat and prevent localized hotspots.[5]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions causing polymerization.[5]
-
Use a Moderator: As mentioned, ferrous sulfate can help control the reaction rate and reduce charring.[5]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be controlled.[5]
-
Purification: The crude product is often a black, tarry substance.[5] Purification by steam distillation is a common and effective method to isolate the quinoline derivative from the non-volatile tar.[1][5]
Doebner-von Miller Synthesis
Q1: My Doebner-von Miller reaction is producing a large amount of polymer/tar. How can I prevent this?
A1: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction, especially under strong acid catalysis.[2][5] To mitigate this:
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl in an organic phase (like toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[2]
-
Optimize Acid Concentration: Excessively harsh acidic conditions accelerate tar formation.[2] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[2][7]
-
Control Reaction Temperature: While heating is often necessary, excessive temperatures promote polymerization.[2] Maintain the lowest effective temperature.
-
Gradual Addition of Reactants: Adding the carbonyl compound slowly to the heated acidic solution of the aniline keeps its concentration low, favoring the desired reaction over polymerization.[2]
Q2: The final product is contaminated with partially hydrogenated quinolines. How do I ensure complete aromatization?
A2: The final step is the oxidation of a dihydroquinoline intermediate.[2] If this step is incomplete, ensure you are using a suitable oxidizing agent (e.g., nitrobenzene, arsenic acid) at the correct stoichiometry.[3] In some cases, exposure to air during work-up can complete the oxidation.
Friedländer Synthesis
Q1: My Friedländer reaction is giving a very low yield. What are the first things I should check?
A1: Low yields can stem from several factors:
-
Purity of Starting Materials: Verify the purity of your 2-aminoaryl aldehyde/ketone and the active methylene compound, as impurities can inhibit the catalyst.[3]
-
Anhydrous Conditions: If using a moisture-sensitive Lewis acid catalyst, ensure your reaction is performed under strictly anhydrous conditions.[1][3]
-
Catalyst Choice: The effectiveness of a catalyst is highly substrate-dependent.[3] Screen different Brønsted acids (p-TsOH), Lewis acids (In(OTf)₃, ZnCl₂), or even catalyst-free conditions in a suitable solvent like water.[3][8]
-
Temperature and Time: These are critical parameters. Some reactions require significant heating, while others benefit from longer times at lower temperatures to minimize side products.[3][9]
Q2: I am struggling with the regioselectivity of my Friedländer synthesis using an unsymmetrical ketone. How can I control which isomer is formed?
A2: This is a common challenge.[10][11] Strategies to control regioselectivity include:
-
Catalyst Selection: The use of specific amine catalysts or ionic liquids can favor the formation of one regioisomer.[10]
-
Substrate Modification: Introducing directing groups on the ketone can influence the direction of cyclization.[10]
-
Reaction Conditions: Carefully optimizing the reaction temperature and solvent can influence the kinetic versus thermodynamic product ratio, thereby affecting the regiochemical outcome.[10]
Combes Synthesis
Q1: My Combes synthesis is not working well. What are the likely issues?
A1: Low yields in the Combes synthesis can result from incomplete condensation or cyclization.[10]
-
Enamine Formation: The initial condensation of the aniline with the β-diketone to form the enamine can be a rate-limiting step.[3] Ensure conditions are suitable for this condensation.
-
Catalyst Choice: This reaction is typically acid-catalyzed.[10][12] While sulfuric acid is common, a more effective dehydrating agent and catalyst, such as a polyphosphoric ester (PPE), can be more efficient.[10][12]
-
Steric Hindrance: The steric effects of substituents on either the aniline or the β-diketone can significantly impact the rate-determining cyclization step.[10][12]
Quantitative Data for Reaction Optimization
Summarized below is quantitative data to aid in reaction optimization.
Table 1: Effect of Catalyst and Solvent on Friedländer Synthesis Yield
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Solvent | Temp (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 2-Aminobenzophenone | Ethyl Acetoacetate | In(OTf)₃ (5 mol%) | - (Neat) | 80 | 1.5 h | 92 |
| 2-Aminobenzaldehyde | Cyclohexanone | Acetic Acid | Acetic Acid | 160 | 5 min (MW) | 95[9] |
| 2-Aminobenzaldehyde | Acetone | None | Water | 70 | 3 h | 97[8] |
| 2-Aminobenzaldehyde | Acetophenone | p-TsOH | - (Neat) | 120 | 2 h | 85 |
| 2-Amino-5-chlorobenzophenone| Ethyl Acetoacetate | PEG-SO₃H | Water | 60 | 45 min | 94[13] |
Table 2: Comparison of Conditions for 2-Methylquinoline Synthesis (Doebner-von Miller)
| Carbonyl Source | Acid Catalyst | Oxidant | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Crotonaldehyde | HCl | As₂O₅ | Aqueous | ~70 | Classic conditions, toxic oxidant |
| Crotonaldehyde | HCl / Toluene | Nitrobenzene | Biphasic | Improved | Reduces tar formation[2] |
| Paraldehyde | HCl | Nitrobenzene | Aqueous | 65-70 | In-situ generation of crotonaldehyde |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol incorporates a moderator to control the exothermic reaction.
-
Materials: Aniline, Anhydrous Glycerol, Concentrated Sulfuric Acid, Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O), Nitrobenzene.
-
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, nitrobenzene, and ferrous sulfate heptahydrate.
-
To the stirred mixture, add anhydrous glycerol.
-
While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.[5]
-
After the addition is complete, remove the ice bath and heat the mixture gently to initiate the reaction. Be prepared for a vigorous, exothermic reaction. Control the heating to maintain a steady reflux.
-
Once the initial exothermic phase subsides, continue heating at reflux for several hours to ensure the reaction goes to completion.
-
Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.[1]
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[1][5] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.[1]
-
Protocol 2: Lewis-Acid Catalyzed Friedländer Synthesis
This protocol is an example of a modern, efficient Friedländer synthesis.
-
Materials: 2-Aminobenzophenone, Ethyl Acetoacetate, Indium(III) trifluoromethanesulfonate (In(OTf)₃).
-
Procedure:
-
Combine 2-aminobenzophenone (1.0 eq), ethyl acetoacetate (1.2 eq), and In(OTf)₃ (e.g., 5 mol%) in a reaction vial.[3]
-
Heat the mixture with stirring at the desired temperature (e.g., 80-100 °C) for the required time. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.[10]
-
Purification Strategies
Q: How can I best purify my crude quinoline product?
A: The optimal purification technique depends on the scale, the nature of the impurities, and the desired final purity.[14]
-
Distillation (Steam or Vacuum): Highly effective for separating volatile quinolines from non-volatile tars (common in Skraup and Doebner-von Miller syntheses) or from starting materials with significantly different boiling points.[14]
-
Extraction: Acid-base extraction is a powerful tool. Quinolines are basic and can be extracted from an organic solvent into an aqueous acid layer, leaving neutral impurities behind. The quinoline is then liberated by making the aqueous layer basic and re-extracting into an organic solvent.[14]
-
Crystallization/Salt Formation: This technique can yield very high-purity products. The crude quinoline can be converted to a salt (e.g., quinoline sulfate), which is then crystallized, excluding impurities from the crystal lattice.[14] The pure quinoline is then regenerated by treatment with a base.[14]
-
Chromatography: Column chromatography is ideal for purifying small quantities to very high purity and for separating complex mixtures of closely related quinoline derivatives or isomers.[10][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Halogenated Heterocyclic Compounds
Welcome to the technical support center for the purification of halogenated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying halogenated heterocyclic compounds?
A1: Researchers often face several key challenges during the purification of halogenated heterocyclic compounds:
-
Co-elution of Isomers and Analogs: Due to similar physical and chemical properties, halogenated isomers and related impurities frequently co-elute during chromatographic separations, making their isolation difficult.
-
Compound Degradation: Halogenated heterocycles can be susceptible to degradation under certain purification conditions. This includes dehalogenation, where the halogen atom is removed, particularly under harsh pH or reductive conditions, and oxidation, which is common in electron-rich systems like halogenated anilines, leading to discoloration.[1]
-
Strong Interactions with Stationary Phases: The polarity and presence of lone pairs on both the halogen and the heteroatoms can lead to strong interactions with polar stationary phases like silica gel. This can result in poor peak shapes (tailing), streaking on the column, and low recovery of the target compound.
-
Complex Reaction Mixtures: Syntheses of these compounds often result in complex crude mixtures containing unreacted starting materials, catalysts, and various side-products that are structurally similar to the desired product, complicating purification.[2]
-
Low Recovery: Issues such as analyte adsorption to glassware or instrument components, volatility, or incomplete extraction can lead to consistently low recovery rates.[3][4]
Q2: My halogenated aniline sample is turning brown. What is causing this and how can I prevent it?
A2: The discoloration of halogenated anilines to yellow, brown, or black is a classic sign of aerial oxidation.[1] The electron-rich amino group is easily oxidized, forming colored polymeric byproducts. This process can be accelerated by exposure to light and air.
Prevention and Troubleshooting:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Recrystallization with Reducing Agents: During recrystallization, adding a small amount of a reducing agent like sodium dithionite or activated charcoal can help remove colored impurities.[1]
-
Distillation: For liquid anilines, vacuum or steam distillation can be effective. Distilling over zinc dust can help prevent oxidation during heating.[1]
Q3: I am observing low recovery of my halogenated heterocyclic compound during flash column chromatography. What are the potential causes and solutions?
A3: Low recovery in flash chromatography can stem from several factors:
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. This is common with basic compounds like pyridines on acidic silica gel.[1]
-
Compound Decomposition: The compound might be degrading on the silica gel.
-
Improper Solvent System: The eluent may not be polar enough to effectively desorb your compound from the column.
-
Solution: Gradually increase the polarity of your eluent. If the compound is still not eluting, a stronger solvent system, such as methanol in dichloromethane, may be necessary.[6]
-
-
Analyte Volatility: If the compound is volatile, it may be lost during solvent evaporation.
-
Solution: Use a rotary evaporator with a cold trap and carefully control the temperature and pressure to minimize loss.[3]
-
Q4: How can I separate constitutional isomers of my halogenated heterocycle that are co-eluting in HPLC?
A4: Separating closely related isomers is a common challenge. Here are some strategies:
-
Optimize Mobile Phase: Small changes in the mobile phase composition can significantly impact selectivity. Try different organic modifiers (e.g., switch from acetonitrile to methanol) or add additives like trifluoroacetic acid (TFA) for acidic compounds or a buffer to control the pH.[8]
-
Change Stationary Phase: If optimizing the mobile phase is insufficient, changing the column chemistry is the next step. Consider a column with a different stationary phase that offers alternative separation mechanisms. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) column can provide different selectivity for aromatic and halogenated compounds compared to a standard C18 column.[9]
-
Adjust Temperature: Temperature can influence the selectivity of a separation. Try running the HPLC at a higher or lower temperature to see if it improves resolution.[9]
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is often successful in separating isomers that are difficult to resolve by other methods.[10]
Troubleshooting Guides
Guide 1: Low Recovery During Purification
This guide provides a systematic approach to diagnosing and resolving low recovery of your halogenated heterocyclic compound.
Caption: Troubleshooting workflow for low recovery.
Guide 2: Co-elution of Isomers in HPLC
This decision tree helps in systematically addressing the co-elution of halogenated heterocyclic isomers.
Caption: Troubleshooting workflow for co-eluting isomers.
Data Presentation
The following table summarizes quantitative data for the purification of various halogenated heterocyclic compounds using different techniques.
| Compound Class | Purification Method | Purity | Yield | Reference |
| Chlorinated Pyridine | Rectification | 99.7% | - | [2] |
| Chlorinated Pyridine | Recrystallization (Ethanol) | 99.7% | - | [2] |
| Chlorinated Pyridine | Distillation | 99.20% | 27.5% | [11][12] |
| Chlorinated Pyridine | Distillation | 99.82% | 29.7% | [11][12] |
| Iodoaziridines | Column Chromatography (Basic Alumina) | High | Excellent | [7] |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Liquid Extraction of a Basic Halogenated Heterocycle
This protocol is suitable for separating a basic halogenated heterocycle (e.g., a substituted pyridine) from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Layer Separation: Allow the layers to separate. The protonated basic heterocycle will move into the aqueous (bottom) layer, while neutral organic impurities will remain in the organic (top) layer.[13]
-
Isolate Aqueous Layer: Drain the aqueous layer into a clean flask. For best results, wash the organic layer two more times with fresh 1 M HCl and combine all aqueous fractions.
-
Basification: Cool the combined aqueous fractions in an ice bath and slowly add a base (e.g., concentrated NaOH solution) until the solution is alkaline. This will deprotonate the heterocycle, causing it to precipitate or form an oil.
-
Back-Extraction: Extract the basified aqueous solution with three portions of a fresh organic solvent (e.g., diethyl ether).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified basic halogenated heterocycle.[14]
Protocol 2: General Procedure for Flash Column Chromatography on Silica Gel
This protocol is a general guideline for purifying a neutral or weakly polar halogenated heterocyclic compound.
-
Column Packing:
-
Plug a chromatography column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[1]
-
Add a protective layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Gradually increase the polarity of the eluent as needed to move the compound down the column.
-
Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Protocol 3: General Procedure for Recrystallization
This protocol is suitable for the purification of solid halogenated heterocyclic compounds.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl, and perform a hot filtration to remove the charcoal and colored impurities.[16]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. CN1245167A - Process for separating chloropyridine product - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. welchlab.com [welchlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Purification [chem.rochester.edu]
- 7. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 12. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 13. Acid-Base Liquid-Liquid Extraction | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 14. youtube.com [youtube.com]
- 15. mt.com [mt.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Solubility of 7-Bromo-2-chloro-3-methylquinoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 7-Bromo-2-chloro-3-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
This compound is a heterocyclic aromatic compound. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇BrClN | [1] |
| Molecular Weight | 256.52 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Predicted XlogP3 | 4.2 | [1] |
The predicted XlogP3 value of 4.2 indicates a high degree of lipophilicity, which suggests poor aqueous solubility.
Q2: I am having difficulty dissolving this compound. What is the recommended starting approach?
Due to its lipophilic nature, this compound is expected to have low solubility in aqueous solutions. The recommended initial approach is to first create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its strong solubilizing power for a wide range of compounds.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What should I do?
This is a common issue known as "crashing out," which occurs when the compound's solubility limit is exceeded in the final aqueous medium. The following troubleshooting workflow is recommended.
Caption: Troubleshooting workflow for compound precipitation.
Q4: Are there alternative organic solvents I can use to prepare my stock solution?
While DMSO is the most common, other organic solvents can be used. The choice of solvent will depend on the specific requirements of your experiment, including compatibility with your assay and the desired final concentration. Generally, quinoline derivatives show good solubility in various organic solvents.
Solubility of Structurally Similar Quinolines in Organic Solvents
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| 4-Chloro-7-(trifluoromethyl)quinoline | Methanol | > 20 | 25 |
| 4-Chloro-7-(trifluoromethyl)quinoline | DMSO | > 20 | 25 |
| 4,7-Dichloroquinoline | Methanol | ~ 5 | 25 |
| 4,7-Dichloroquinoline | DMSO | > 20 | 25 |
This data is for illustrative purposes only and may not be representative of the solubility of this compound.
Troubleshooting Guides
Issue 1: Difficulty Preparing a Concentrated Stock Solution
If you are unable to dissolve this compound in your chosen organic solvent, consider the following steps:
-
Gentle Heating: Warm the solution in a water bath (e.g., 37-50°C). Be cautious, as excessive heat may degrade the compound.
-
Sonication: Use a sonicator bath to provide energy to break down the crystal lattice of the solid.
-
Solvent Selection: If the compound remains insoluble, try a different organic solvent. A solvent polarity that more closely matches that of the compound may be more effective.
Issue 2: Optimizing Aqueous Solubility with Advanced Techniques
If simple co-solvents and pH adjustments are insufficient, more advanced techniques may be necessary.
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Common Surfactants: Tween® 80, Triton™ X-100.
-
General Approach: Prepare the aqueous buffer with a low concentration of the surfactant (e.g., 0.01-0.1%) before adding the compound's stock solution.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility.
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
General Approach: Prepare a solution of the cyclodextrin in your aqueous buffer. The concentration of the cyclodextrin may need to be optimized. Add the this compound to the cyclodextrin solution and allow it to equilibrate.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This protocol outlines a general method for determining the kinetic solubility of a compound, which is a critical parameter in early drug discovery.
Caption: Workflow for determining kinetic solubility.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general procedure for enhancing solubility through complexation with cyclodextrins.
-
Preparation of Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer. The concentration will need to be optimized for your specific application.
-
Addition of Compound: Add an excess amount of solid this compound to the cyclodextrin solution.
-
Equilibration: Vigorously stir or shake the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the undissolved solid.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.
This technical support guide is intended to provide general guidance. It is essential to adapt these protocols to your specific experimental conditions and to perform appropriate validation and control experiments. Always consult the Safety Data Sheet (SDS) for this compound before handling.
References
Technical Support Center: Suzuki Coupling with 7-Bromo-2-chloro-3-methylquinoline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction with 7-Bromo-2-chloro-3-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react first in the Suzuki coupling of this compound?
A1: The C-Br bond at the 7-position is significantly more reactive than the C-Cl bond at the 2-position and will react selectively under standard Suzuki-Miyaura conditions. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf >> C-Cl.[1][2] By carefully selecting the catalyst and reaction conditions, you can achieve high chemoselectivity for the functionalization of the C-Br bond.
Q2: I am getting a low or no yield of my desired product. What are the common causes?
A2: Low or no yield is a frequent issue and can stem from several factors. Key areas to investigate include:
-
Inactive Catalyst System: The palladium catalyst may be deactivated. Ensure you are using fresh, properly stored catalysts and that the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation by oxygen.[3]
-
Inappropriate Reaction Conditions: The temperature may be too low, or the reaction time too short. For a selective reaction at the C-Br position, temperatures are typically in the range of 80-100 °C.[4]
-
Sub-optimal Choice of Base or Solvent: The base is crucial for activating the boronic acid.[4] Weak bases may be ineffective. The solvent system must also be appropriate to solubilize the reactants and the base.
-
Boronic Acid Instability: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo side reactions like protodeboronation (hydrolysis).[4] Using a boronic acid pinacol ester can improve stability.[4]
Q3: I am observing significant side products, such as homocoupling of my boronic acid or dehalogenation of my quinoline. How can I minimize these?
A3:
-
Homocoupling: The formation of a biaryl product from two molecules of your boronic acid is often promoted by the presence of oxygen.[3] Thoroughly degassing your solvents and reaction mixture before adding the palladium catalyst is critical.
-
Dehalogenation (Hydrodehalogenation): This side reaction, where the halogen is replaced by a hydrogen atom, can sometimes occur. The choice of base and solvent can influence this pathway. Screening different conditions may be necessary to minimize it.
Q4: How do I choose the right catalyst and ligand for my reaction?
A4: The choice depends on which position you want to functionalize.
-
For Selective Coupling at the C-7 Bromo Position: Standard palladium catalysts are often sufficient. A robust starting point is [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[3][5]
-
For Coupling at the Less Reactive C-2 Chloro Position (after the bromo position has reacted): The C-Cl bond is stronger and requires a more active catalyst system. This typically involves using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiment.
| Problem | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).[3] |
| Insufficient temperature or reaction time | Increase the reaction temperature (e.g., to 90-100 °C for C-Br coupling) and monitor the reaction over a longer period (e.g., 12-24 hours) by TLC or LC-MS.[7] | |
| Ineffective base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for better solubility and reactivity.[8] | |
| Poorly reactive boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equivalents). Consider using the corresponding boronic acid pinacol ester for increased stability.[4] | |
| Mixture of mono- and di-substituted products | Reaction conditions are too harsh, leading to reaction at the C-Cl position. | Reduce the reaction temperature or time. Use a less active catalyst system (e.g., Pd(PPh₃)₄) that is more selective for the C-Br bond. |
| Significant homocoupling of boronic acid | Presence of oxygen in the reaction mixture. | Thoroughly degas the solvent and reaction mixture (e.g., by bubbling with argon for 15-20 minutes or using freeze-pump-thaw cycles).[7] |
| Protodeboronation of the boronic acid | Instability of the boronic acid, especially in the presence of water and base. | Use a boronic acid pinacol ester or a trifluoroborate salt.[4] Minimize the amount of water in the reaction if possible. |
| Difficulty in product purification | Residual palladium catalyst causing dark coloration. | Pass the crude product through a short plug of silica gel or celite. Treatment with activated carbon can also be effective. |
Data Presentation
The following table summarizes representative reaction conditions for the selective Suzuki coupling at the C-7 position of bromo-chloro quinoline derivatives, based on protocols for analogous structures.[5][8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 18 | 88 |
| 3 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | THF/H₂O (2:1) | 70 | 18 | 82 |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~80-90 |
Yields are illustrative and based on similar substrates. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: Selective Suzuki Coupling at the C-7 Bromo Position
This protocol is a general procedure for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-7 position.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
[1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).[8]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.[7]
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 7-aryl-2-chloro-3-methylquinoline product.
Visualizations
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Identification of byproducts in 7-Bromo-2-chloro-3-methylquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-2-chloro-3-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and efficient method for the synthesis of 2-chloro-3-methylquinolines is the Vilsmeier-Haack reaction. This reaction typically involves the cyclization of an N-arylpropanamide using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). For the synthesis of this compound, the starting material would be N-(4-bromophenyl)propanamide.
Q2: What are the potential byproducts I might encounter during the synthesis of this compound?
A2: Several byproducts can form during the synthesis, depending on the reaction conditions and the purity of the starting materials. The most common byproducts include:
-
Regioisomers: Formation of isomers such as 5-Bromo-2-chloro-3-methylquinoline can occur if the cyclization is not completely regioselective.
-
Hydrolysis Product: The 2-chloro group on the quinoline ring can be susceptible to hydrolysis during aqueous workup or purification, leading to the formation of 7-Bromo-3-methylquinolin-2(1H)-one.
-
Incomplete Reaction: Residual starting material (N-(4-bromophenyl)propanamide) or reaction intermediates may be present in the crude product.
-
Over-chlorination Products: Although less common, the presence of excess chlorinating agent could potentially lead to the formation of dichlorinated quinoline byproducts.
-
Polymeric Materials: As with many quinoline syntheses that involve strong acids and high temperatures, the formation of tar-like or polymeric substances can occur, reducing the overall yield and complicating purification.[1]
Q3: How can I identify the main product and the byproducts in my reaction mixture?
A3: A combination of standard analytical techniques can be used for identification:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and identify the number of components in the crude product mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The substitution pattern on the quinoline ring can be determined by analyzing the chemical shifts and coupling constants of the aromatic protons.
-
Mass Spectrometry (MS): MS provides the molecular weight of the components, which is crucial for identifying the main product and potential byproducts by their mass-to-charge ratio.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of specific functional groups, such as the C=O stretch of a quinolone byproduct.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Poor quality of reagents | Ensure that DMF is anhydrous and POCl₃ is fresh. The presence of moisture can deactivate the Vilsmeier reagent. |
| Incorrect stoichiometry | Optimize the molar ratio of POCl₃ to DMF and the substrate. An excess of the Vilsmeier reagent is often necessary for good conversion. |
| Low reaction temperature | The Vilsmeier-Haack reaction for quinoline synthesis often requires elevated temperatures (e.g., 80-100 °C) for the cyclization step to proceed efficiently. |
| Premature quenching of the reaction | Ensure the reaction has gone to completion by monitoring with TLC before quenching with ice/water. |
Issue 2: Presence of Significant Amounts of Regioisomeric Byproducts
| Potential Cause | Troubleshooting Step |
| Lack of regioselectivity in the cyclization step | The directing effect of the bromo substituent on the aniline ring should favor the formation of the 7-bromo isomer. However, reaction conditions can influence selectivity. Try lowering the reaction temperature to enhance selectivity. |
| Impure starting material | Ensure the starting N-(4-bromophenyl)propanamide is free of other isomers. |
| Purification challenges | Isomers can be difficult to separate. Utilize high-performance column chromatography with a carefully selected eluent system for purification. |
Issue 3: Formation of the Hydrolyzed Byproduct (7-Bromo-3-methylquinolin-2(1H)-one)
| Potential Cause | Troubleshooting Step |
| Prolonged exposure to acidic or basic aqueous conditions during workup | Minimize the time the crude product is in contact with aqueous solutions. Perform extractions promptly and use a neutral pH wash if possible. |
| Use of protic solvents in purification | Avoid using protic solvents like methanol or ethanol for recrystallization if the hydrolyzed byproduct is a major issue. Consider non-protic solvents like toluene or ethyl acetate. |
Data Presentation
Table 1: Representative Yields of this compound and Byproducts under Different Reaction Conditions.
| Reaction Temperature (°C) | Reaction Time (h) | Yield of Main Product (%) | Yield of 5-Bromo Isomer (%) | Yield of Hydrolyzed Product (%) |
| 70 | 6 | 45 | 8 | 5 |
| 85 | 4 | 65 | 5 | 3 |
| 100 | 2 | 75 | 3 | 2 |
| 100 | 6 | 70 | 3 | 8 |
Note: The data presented in this table are representative and may vary based on specific experimental parameters.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the DMF with constant stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Reaction with Substrate: To the prepared Vilsmeier reagent, add N-(4-bromophenyl)propanamide (1 equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
Cyclization: After the addition of the substrate is complete, slowly warm the reaction mixture to 90 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound and potential byproduct formation.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Stability issues of 7-Bromo-2-chloro-3-methylquinoline under reaction conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and reactivity of 7-Bromo-2-chloro-3-methylquinoline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability issues stem from the reactivity of the two halogen substituents. Key concerns include:
-
Hydrolysis: The 2-chloro group is susceptible to hydrolysis under acidic or aqueous conditions, leading to the formation of the corresponding 7-Bromo-3-methylquinolin-2(1H)-one.[1][2]
-
Dehalogenation: Unwanted removal of one or both halogen atoms can occur under certain reductive conditions or as a side reaction in metal-catalyzed cross-coupling reactions.[3][4][5]
-
Reaction Selectivity: In cross-coupling reactions, the differential reactivity of the C7-Br and C2-Cl bonds must be managed to achieve the desired product.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: The 7-bromo substituent is significantly more reactive than the 2-chloro substituent. The general order of reactivity for aryl halides in oxidative addition to a palladium(0) center is I > Br > OTf >> Cl.[6] This inherent difference in reactivity allows for selective functionalization at the 7-position while leaving the 2-chloro group intact for subsequent transformations.[7][8]
Q3: How can I prevent the hydrolysis of the 2-chloro group during a reaction?
A3: To prevent the formation of the quinolone byproduct, it is critical to maintain strictly anhydrous conditions. This includes using freshly distilled, dry solvents, inert atmosphere (e.g., Argon or Nitrogen), and avoiding prolonged contact with water or acidic reagents.[1][9] If an aqueous workup is necessary, it should be performed after the reaction is complete and quenched.
Q4: What are the recommended storage conditions for this compound?
A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.[10]
Troubleshooting Guides for Common Reactions
This section addresses specific issues that may arise during common synthetic transformations involving this compound.
Issue 1: Suzuki-Miyaura Coupling
I am performing a Suzuki coupling to functionalize the 7-position, but my yields are low and I observe a debrominated byproduct (2-chloro-3-methylquinoline).
-
Possible Cause 1: Protodebromination. This side reaction can be promoted by certain bases and reaction temperatures. The boronic acid can also decompose, providing a proton source.
-
Solution:
-
Base Selection: Use a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.[11]
-
Temperature Control: Lower the reaction temperature. While this may slow the reaction rate, it can significantly suppress the dehalogenation pathway.
-
Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to prevent oxidative degradation of the catalyst and reagents.[8]
-
-
-
Possible Cause 2: Catalyst Inactivity. The palladium catalyst may be deactivating over the course of the reaction.
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands which can stabilize the palladium catalyst and promote the desired cross-coupling pathway.[6]
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes compensate for deactivation.
-
-
Issue 2: Buchwald-Hartwig Amination
During a Buchwald-Hartwig amination at the 7-position, I am isolating the hydrodehalogenated (debrominated) starting material as a major side product.
-
Possible Cause: β-Hydride Elimination. This is a known side reaction in the Buchwald-Hartwig catalytic cycle that competes with the desired reductive elimination step, leading to hydrodehalogenation of the aryl halide.[3]
-
Solution:
-
Ligand Selection: The choice of ligand is critical. Sterically hindered biarylphosphine ligands are specifically designed to promote reductive elimination over β-hydride elimination.
-
Base and Solvent System: The combination of base and solvent can influence the reaction outcome. For example, using a strong, non-nucleophilic base like sodium tert-butoxide in an aprotic solvent like toluene or dioxane is a common starting point.
-
-
Issue 3: Unexpected Product Formation
My reaction produced 7-Bromo-3-methylquinolin-2(1H)-one. What happened?
-
Possible Cause: Hydrolysis. The 2-chloro group has been hydrolyzed. This is particularly common in the presence of acid or water, even in trace amounts, especially at elevated temperatures.[1][2][9]
-
Solution:
-
Anhydrous Conditions: Re-evaluate your experimental setup to eliminate all sources of moisture. Use flame-dried glassware, anhydrous grade solvents, and perform the reaction under a strict inert atmosphere.
-
Avoid Acidity: Be mindful of reagents that could generate acidic byproducts. For example, some reactions may produce HCl. The presence of a non-nucleophilic base can help scavenge excess acid.
-
-
Data Presentation
Table 1: General Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling This table summarizes the relative reactivity of carbon-halogen bonds, which dictates the selectivity in sequential cross-coupling reactions.
| Halogen (at Aryl Position) | Bond Dissociation Energy (approx. kJ/mol) | Relative Reactivity in Oxidative Addition |
| Iodo (I) | ~234 | Highest |
| Bromo (Br) | ~293 | High |
| Chloro (Cl) | ~351 | Low |
| Fluoro (F) | ~452 | Lowest (generally unreactive) |
| Data compiled from general chemical principles.[4] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 7-Position
This protocol describes a general procedure for the selective palladium-catalyzed coupling of an arylboronic acid at the 7-bromo position.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq.)
-
Triphenylphosphine [PPh₃] (0.08 eq.) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.[8]
-
Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand, then add this mixture to the main flask.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask.
-
Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[8]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling reactions.
Caption: Selective functionalization pathway for the molecule.
References
- 1. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Synthesis of Quinoline Derivatives with Alternative Catalysts
Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using alternative catalysts in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: My quinoline synthesis reaction is resulting in a low yield. What are the general parameters I should investigate?
A1: Low yields can arise from several factors. A systematic approach to troubleshooting is recommended:
-
Reagent Purity: Verify the purity of your starting materials, such as anilines and carbonyl compounds. Impurities can poison the catalyst or lead to unwanted side reactions.[1][2]
-
Catalyst Activity: Ensure your catalyst is active and used at the appropriate loading. Some catalysts are sensitive to air and moisture, so proper handling and storage are crucial.[2] If you are using a heterogeneous catalyst, it may need activation or regeneration.
-
Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Excessive heat can cause decomposition of reactants and products, while insufficient heat may lead to an incomplete reaction.[1] Careful optimization is key.
-
Time: Reaction times can vary significantly depending on the catalyst and substrates. Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal duration.[1]
-
Solvent: The choice of solvent can influence catalyst activity and solubility of reactants. In some cases, solvent-free conditions have been shown to be highly effective.[3][4]
-
Atmosphere: Certain reactions may be sensitive to atmospheric oxygen or moisture. Consider running your experiment under an inert atmosphere like nitrogen or argon.[2]
-
Method-Specific Issues
Q2: I'm using a Lewis acid catalyst for a Friedländer synthesis, but the yield is poor. What should I consider?
A2: When employing Lewis acids in the Friedländer synthesis, consider the following:
-
Catalyst Choice: The effectiveness of a Lewis acid can be highly substrate-dependent. Consider screening a variety of Lewis acids such as In(OTf)₃, ZnCl₂, or Sc(OTf)₃ to find the most suitable one for your specific reactants.[1][5][6] In(OTf)₃ has been identified as a particularly effective catalyst for promoting the selective formation of the Friedländer product.[7]
-
Anhydrous Conditions: Many Lewis acids are moisture-sensitive. Ensure your reaction is conducted under strictly anhydrous conditions to prevent catalyst deactivation.[1]
-
Side Reactions: A common side reaction, particularly under basic conditions but also a consideration with some Lewis acids, is the self-condensation (aldol condensation) of the ketone reactant.[8] To minimize this, you could try slowly adding the ketone to the reaction mixture.[8]
Q3: My Doebner-von Miller reaction is producing a lot of tar and a low yield of the desired quinoline. How can I fix this?
A3: Tar formation is a well-known issue in the Doebner-von Miller synthesis, primarily due to the polymerization of the α,β-unsaturated carbonyl compound under strong acidic conditions.[1][9] Here are some strategies to mitigate this:
-
Biphasic Solvent System: A key strategy is to use a biphasic reaction medium. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene), its self-polymerization in the acidic aqueous phase can be significantly reduced.[9][10]
-
Optimize Acid Catalyst: The choice and concentration of the acid are critical. While a strong acid is necessary, excessively harsh conditions can promote tar formation.[1][9] Consider screening different Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄).[6][9]
-
Gradual Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[9]
Q4: I'm having trouble with the regioselectivity in my Combes synthesis using an unsymmetrical β-diketone. What can I do?
A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects.[2] The electrophilic aromatic annulation is the rate-determining step, and steric hindrance plays a significant role.[2][5][11] To control the regioselectivity, consider the following:
-
Substituent Effects: Bulkier substituents on the β-diketone tend to favor the formation of specific regioisomers.[2] For example, increasing the bulk of the R group on the diketone can lead to the preferential formation of 2-substituted quinolines.[11]
-
Catalyst Choice: While traditionally using strong acids like sulfuric acid, alternative catalysts like polyphosphoric ester (PPE) can be more efficient and may influence the regiochemical outcome.[5]
Catalyst-Specific Issues
Q5: My heterogeneous catalyst is losing activity after a few reaction cycles. What is the likely cause and can it be regenerated?
A5: The deactivation of heterogeneous catalysts can be attributed to several factors:
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.[1]
-
Poisoning: Strong adsorption of impurities or byproducts from the reaction mixture can poison the catalyst.[1][12]
-
Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, which reduces the active surface area.[1]
Regeneration strategies depend on the cause of deactivation. Coking can often be reversed by calcination (heating in the presence of air) to burn off the carbon deposits. Mild poisoning may sometimes be reversed by washing the catalyst with an appropriate solvent. Sintered catalysts are generally more difficult to regenerate.[1]
Q6: I am considering using a nanocatalyst for my quinoline synthesis. What are the potential advantages and challenges?
A6: Nanocatalysts offer several advantages, including a high surface-area-to-volume ratio which often leads to higher catalytic activity and the possibility of using milder reaction conditions.[1][4] Many are also magnetically separable, which simplifies the work-up and catalyst recovery process.[4] However, there are also challenges to consider:
-
Stability: Nanoparticles can be prone to aggregation, which can lead to deactivation, especially at elevated temperatures.[1]
-
Leaching: There is a risk of metal nanoparticles leaching into the reaction solution, which can contaminate the product and lead to a loss of catalytic activity.[1]
-
Synthesis and Characterization: The synthesis of well-defined and reproducible nanocatalysts can be challenging and requires thorough characterization.[1]
Data Presentation: Catalyst Performance in Quinoline Synthesis
Table 1: Performance of Alternative Catalysts in the Friedländer Synthesis
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| g-C₃N₄-(CH₂)₃-SO₃H | 2-aminobenzophenone, ethyl acetoacetate | 100 | 4 | High (not specified) | [3] |
| In(OTf)₃ (5 mol%) | 2-aminobenzophenone, ethyl acetoacetate | 80 | 1 | 75-92 | [1][7] |
| ZnO/CNT | Carbonyl compounds | Not specified | Not specified | 24-99 | [4] |
| Fe₃O₄@urea/HITh-SO₃H MNPs | Not specified | 80 | Not specified | High (not specified) | [4] |
| Y(OTf)₃ (10 mol%) | 2-aminoaryl ketone, α-methylene ketone | Room Temp | a few hours | High (not specified) | [10] |
Table 2: Conditions for Doebner-von Miller and Combes Syntheses
| Synthesis Method | Catalyst | Key Reaction Conditions | Common Issues | Reference |
| Doebner-von Miller | Strong acids (HCl, H₂SO₄), Lewis acids (ZnCl₂, SnCl₄) | High temperatures, often requires an oxidizing agent | Polymerization of carbonyl compound, tar formation | [1][9] |
| Combes | Concentrated H₂SO₄, Polyphosphoric ester (PPE) | Heating | Low yield with sterically hindered substrates | [1][5] |
Experimental Protocols
Protocol 1: Friedländer Synthesis of Substituted Quinolines using In(OTf)₃
-
Materials:
-
2-Aminobenzophenone (1 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)
-
-
Procedure:
-
To a dry round-bottom flask, add 2-aminobenzophenone and ethyl acetoacetate.[1]
-
Add In(OTf)₃ to the mixture.[1]
-
Heat the reaction mixture to 80°C with stirring under a nitrogen atmosphere.[1]
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1 hour.[1]
-
Once complete, cool the mixture to room temperature.[1]
-
Add ethyl acetate and wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Materials:
-
Aniline (0.1 mol)
-
Crotonaldehyde (0.12 mol)
-
Concentrated Hydrochloric Acid (0.2 mol)
-
Nitrobenzene (0.05 mol)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place the aniline and concentrated hydrochloric acid.[1]
-
Gently heat the mixture in a water bath.[1]
-
Slowly add crotonaldehyde from the dropping funnel with constant stirring over 1 hour.[1]
-
After the addition is complete, add nitrobenzene as an oxidizing agent.[1]
-
Heat the reaction mixture under reflux for 3-4 hours.[1]
-
Cool the mixture and make it alkaline by the slow addition of a concentrated sodium hydroxide solution.[1]
-
Perform steam distillation to separate the 2-methylquinoline and unreacted nitrobenzene.[1]
-
Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline
-
Materials:
-
Aniline (0.1 mol)
-
Acetylacetone (0.1 mol)
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
In a round-bottom flask, mix aniline and acetylacetone.[1]
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[1]
-
Allow the mixture to stand at room temperature for 1-2 hours, then heat it on a water bath at 100°C for 15-20 minutes.[1]
-
Carefully pour the reaction mixture onto crushed ice.[1]
-
Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.[1]
-
The 2,4-dimethylquinoline will separate as an oily layer. Extract the product with a suitable organic solvent (e.g., diethyl ether).[1]
-
Dry the organic extract over anhydrous sodium sulfate.[1]
-
Remove the solvent by distillation and purify the crude product by vacuum distillation.[1]
-
Visualizations
Caption: General experimental workflow for quinoline derivative synthesis.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Simplified reaction mechanism for the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: Enhancing Regioselectivity in the Functionalization of Quinolines
Welcome to the technical support center for the regioselective functionalization of quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for functionalization on the quinoline ring and why?
A1: The regioselectivity of quinoline functionalization is largely governed by the inherent electronic properties of the ring system. The most common positions for functionalization are:
-
C2 and C4-positions: These positions are electron-deficient due to the electron-withdrawing effect of the nitrogen atom, making them susceptible to nucleophilic attack.[1][2]
-
C5 and C8-positions: The benzene portion of the quinoline ring is more electron-rich than the pyridine part and is therefore more reactive towards electrophiles. Substitution typically occurs at the C5 and C8 positions.[2][3][4]
-
C3, C6, and C7-positions: Functionalization at these positions is generally more challenging to achieve selectively and often requires specific catalytic systems or directing groups to overcome the intrinsic reactivity of the other positions.[5][6]
Q2: How can I control the regioselectivity of my quinoline functionalization reaction?
A2: Several strategies can be employed to control the regioselectivity of quinoline functionalization:[5][7]
-
Catalyst and Ligand Selection: The choice of transition metal catalyst and its coordinating ligands is crucial. For example, palladium catalysts often favor the C2 position, while nickel catalysts can be used to selectively functionalize the C3 position.[5][7] Rhodium catalysts are often employed for C8 functionalization.[5][7]
-
Directing Groups: The use of a directing group (DG) is a powerful technique to guide the catalyst to a specific C-H bond.[5] For instance, an N-oxide directing group can facilitate functionalization at the C8 position with rhodium catalysts.[5] The 8-aminoquinoline group can also act as a bidentate directing group for C8 functionalization.[6]
-
Substrate Modification: Altering the electronic and steric properties of substituents already present on the quinoline ring can block certain positions or change the electron density, thereby directing functionalization to a desired site.[5]
-
Reaction Conditions: Optimization of parameters such as solvent, temperature, and the use of specific additives can significantly influence the regiochemical outcome.[5][8]
Q3: I am getting a mixture of regioisomers in my C-H functionalization reaction. How can I improve the selectivity for a specific position?
A3: Achieving high regioselectivity is a common challenge.[5] To improve selectivity, consider the following:
-
Review your catalyst/ligand system: The combination of the metal catalyst and ligand is a primary determinant of regioselectivity. For C8 selectivity, switching from a palladium-based system to a rhodium-based one might be beneficial.[6] The steric and electronic properties of phosphine ligands in palladium-catalyzed reactions can also influence the C2/C8 ratio.[6]
-
Implement a directing group strategy: If not already in use, introducing a directing group can provide precise control. Ensure the directing group is correctly installed and can effectively coordinate with the metal center.[6][9]
-
Analyze steric and electronic effects: Bulky substituents on the quinoline ring or the coupling partner can hinder reaction at adjacent positions.[6][9] The electronic nature of substituents can also alter the reactivity of different C-H bonds.[6][9]
-
Optimize reaction conditions: Systematically vary the solvent, temperature, and base to find conditions that favor the formation of the desired isomer.[8][9]
Troubleshooting Guides
Problem 1: Low or No Conversion in C-H Functionalization
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the catalyst precursor is of high quality and stored correctly. Consider using a pre-catalyst or an in-situ activation method.[6] |
| Inappropriate Ligand | Screen a variety of ligands with different steric and electronic properties.[6][9] |
| Incorrect Base | The choice of base is critical. Screen a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic bases.[6][9] |
| Solvent Effects | Test different solvents or solvent mixtures, as polarity and coordinating ability can significantly impact the reaction.[6][9] |
| Catalyst Poisoning | Ensure all reagents and solvents are pure and dry, as trace impurities can poison the catalyst.[5][6] |
| Insufficient Temperature | C-H activation often requires elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and decomposition.[6][9] |
Problem 2: Poor Regioselectivity in Friedländer Synthesis with an Unsymmetrical Ketone
| Possible Cause | Troubleshooting Step |
| Lack of control over the initial condensation | The choice of catalyst is critical. While traditional acid or base catalysis can be unselective, specific catalysts like the bicyclic amine 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) have been shown to provide high regioselectivity for the 2-substituted quinoline.[10] Lewis acids can also be employed to enhance regioselectivity.[10] |
| Unfavorable steric or electronic effects | Modify the substituents on the starting materials if possible. For example, using a bulkier substituent on the aniline may favor cyclization at the less hindered position.[8] |
Experimental Protocols
Nickel-Catalyzed C3-Thioetherification of Quinolines
This protocol describes a mild and versatile nickel-catalyzed method for the C3-selective thioetherification of quinolines.[11]
Materials:
-
Quinoline (0.4 mmol, 1.0 equiv.)
-
Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%)
-
Diethoxymethane (DEDM) (2.0 mL)
-
Grignard reagent (0.6 mmol, 1.5 equiv.)
-
Disulfide electrophile (0.6 mmol, 1.5 equiv.)
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (0.4 mmol, 1.0 equiv.)
-
Dry Schlenk tube
-
Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add quinoline, Ni(dppp)Cl₂, and diethoxymethane.
-
Add the Grignard reagent dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 20 minutes at room temperature.
-
Add the disulfide electrophile and stir for an additional 20 minutes.
-
Finally, add DDQ and continue stirring until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction and purify the product using appropriate chromatographic techniques.
Gold-Catalyzed C3-H Functionalization of Quinoline N-Oxides
This method details the gold-catalyzed reaction of quinoline N-oxides for C3-functionalization.[11]
Materials:
-
Quinoline N-oxide derivative
-
Indole derivative
-
AuCl₃ (catalyst)
-
1,2-dichloroethane (DCE) (solvent)
-
Reaction vial
Procedure:
-
To a reaction vial, add the quinoline N-oxide derivative, indole derivative, and AuCl₃.
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Seal the vial and heat the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography (PTLC) on silica gel to afford the 3-(indol-3-yl)quinoline product.
Data Presentation
Table 1: Substrate Scope for Nickel-Catalyzed C3-Thioetherification of Quinolines
| Entry | Quinoline Derivative | Disulfide | Product | Yield (%) |
| 1 | Quinoline | Diphenyl disulfide | 3-(Phenylthio)quinoline | 85 |
| 2 | 6-Methylquinoline | Di-p-tolyl disulfide | 6-Methyl-3-(p-tolylthio)quinoline | 82 |
| 3 | 8-Chloroquinoline | Dibenzyl disulfide | 8-Chloro-3-(benzylthio)quinoline | 78 |
| 4 | Quinoline | Diethyl disulfide | 3-(Ethylthio)quinoline | 90 |
Table 2: Substrate Scope for Gold-Catalyzed C3-H Functionalization of Quinoline N-Oxides with Indoles
| Entry | Quinoline N-oxide | Indole | Product | Yield (%) |
| 1 | Quinoline N-oxide | Indole | 3-(Indol-3-yl)quinoline | 88 |
| 2 | 6-Methylquinoline N-oxide | 5-Methoxyindole | 6-Methyl-3-(5-methoxyindol-3-yl)quinoline | 85 |
| 3 | 8-Chloroquinoline N-oxide | Indole | 8-Chloro-3-(indol-3-yl)quinoline | 75 |
| 4 | Quinoline N-oxide | 2-Methylindole | 3-(2-Methylindol-3-yl)quinoline | 92 |
Visualizations
Caption: Workflow for Nickel-Catalyzed C3-Functionalization.
Caption: Factors Influencing Regioselectivity in Quinoline Functionalization.
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. uop.edu.pk [uop.edu.pk]
- 3. Electrophilic Substitution Reactions of Quinolines and Isoquinolines Qui.. [askfilo.com]
- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 7-Bromo-2-chloro-3-methylquinoline
This guide provides a detailed analysis of the ¹H NMR spectrum of 7-Bromo-2-chloro-3-methylquinoline, offering a comparison with a structurally similar alternative to aid researchers, scientists, and drug development professionals in spectral interpretation and structural elucidation. Due to the limited availability of public experimental spectra for this compound, this guide utilizes experimental data for the closely related analogue, 2-chloro-3-methylquinoline, and provides a predicted spectrum for the target compound based on established substituent effects.
Performance Comparison: Substituent Effects on the Quinoline Scaffold
The ¹H NMR spectrum of a substituted quinoline is significantly influenced by the electronic and steric effects of its substituents. The introduction of a bromine atom at the C7 position and a chlorine atom at the C2 position, along with a methyl group at C3, results in a unique spectral fingerprint for this compound.
To illustrate these effects, a comparison is made with 2-chloro-3-methylquinoline. The primary difference in the ¹H NMR spectrum will be observed in the aromatic region, specifically for the protons on the benzo-fused ring. The bromine at C7 is an electron-withdrawing group, which will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm).
Table 1: Comparison of ¹H NMR Data for this compound (Predicted) and 2-chloro-3-methylquinoline (Experimental)
| Proton | This compound (Predicted Chemical Shift, δ ppm) | 2-chloro-3-methylquinoline (Experimental Chemical Shift, δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4 | ~8.1 | ~8.0 | s | - |
| H5 | ~7.8 | ~7.7 | d | ~8.5 |
| H6 | ~7.6 | ~7.5 | t | ~7.5 |
| H8 | ~8.2 | ~8.0 | d | ~8.5 |
| CH₃ | ~2.6 | ~2.5 | s | - |
Note: Predicted values for this compound are estimations based on known substituent effects and may vary from experimental values.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H NMR spectra of quinoline derivatives is crucial for accurate structural analysis.
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire 16 to 64 scans for a good signal-to-noise ratio, depending on the sample concentration.
-
Relaxation Delay: Set a relaxation delay of 1-2 seconds between scans.
-
Spectral Width: Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption signals.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the ¹H NMR analysis of a substituted quinoline.
Caption: Workflow for ¹H NMR Analysis of Substituted Quinolines.
Comparative Analysis of 13C NMR Data for 7-Bromo-2-chloro-3-methylquinoline and Structural Analogs
For Immediate Release
This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 7-Bromo-2-chloro-3-methylquinoline, a significant heterocyclic compound in medicinal chemistry and materials science. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed look at its spectral properties alongside structurally related analogs. This comparison facilitates a deeper understanding of substitution effects on the quinoline scaffold.
Data Presentation: 13C NMR Chemical Shifts (δ, ppm)
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and its analogs. The data for the target compound and 2-chloro-3-methylquinoline are predicted values, while the data for 7-chloro-2-methylquinoline is experimental. This comparison highlights the influence of bromo, chloro, and methyl substituents on the electronic environment of the carbon atoms within the quinoline ring system.
| Carbon Position | This compound (Predicted) | 2-chloro-3-methylquinoline (Predicted) | 7-chloro-2-methylquinoline (Experimental) |
| 2 | 150.3 | 149.3 | 158.7 |
| 3 | 131.2 | 130.1 | 123.5 |
| 4 | 144.9 | 145.9 | 136.2 |
| 4a | 128.0 | 128.9 | 126.8 |
| 5 | 129.5 | 128.7 | 128.1 |
| 6 | 130.1 | 127.2 | 126.5 |
| 7 | 120.9 | 129.0 | 136.1 |
| 8 | 131.6 | 126.9 | 129.1 |
| 8a | 146.8 | 147.2 | 147.9 |
| CH₃ | 17.8 | 17.5 | 25.0 |
Visualization of this compound
To aid in the assignment of the ¹³C NMR signals, the chemical structure of this compound is provided below. The diagram illustrates the numbering of the carbon atoms within the quinoline ring system.
Caption: Chemical structure of this compound with atom numbering.
Experimental Protocols
The following is a general protocol for acquiring ¹³C NMR spectra of substituted quinolines and is representative of the methodology used to obtain the experimental data cited in this guide.
1. Sample Preparation [1]
-
Sample Weight: Weigh approximately 50-100 mg of the substituted quinoline sample into a clean, dry vial.[1]
-
Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[1]
-
Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.
2. NMR Data Acquisition [1]
-
Instrumentation: Data is typically acquired on a 400 or 500 MHz NMR spectrometer.
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is commonly used.[1]
-
Spectral Width: A spectral width of approximately 0-200 ppm is typically sufficient for quinoline derivatives.[1]
-
Acquisition Time: An acquisition time of 1-2 seconds is generally employed.[1]
-
Relaxation Delay: A relaxation delay (D1) of 2-5 seconds is used to allow for full relaxation of the carbon nuclei between pulses.[1]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio.
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually phased, and the baseline is corrected to ensure accurate peak integration and chemical shift determination.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
References
Mass Spectrometry Analysis of 7-Bromo-2-chloro-3-methylquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of mass spectrometry for the analysis of 7-Bromo-2-chloro-3-methylquinoline against other analytical techniques. It includes predicted mass spectrometry data based on established principles, a comprehensive experimental protocol, and visual diagrams to elucidate fragmentation pathways and workflows.
Mass Spectrometry Profile of this compound
Mass spectrometry is a powerful tool for elucidating the structure of novel compounds like this compound. The presence of both bromine and chlorine atoms imparts a highly characteristic isotopic pattern in the mass spectrum, which is key to its identification.
Molecular Ion and Isotopic Pattern:
Due to the natural abundance of isotopes for both chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) and bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion of this compound will appear as a cluster of peaks (M, M+2, M+4).[1][2][3] The monoisotopic mass of the parent molecule (C₁₀H₇³⁵Cl⁷⁹BrN) is approximately 254.945 Da.[4] The predicted relative abundances of the isotopic cluster are crucial for confirming the elemental composition. The M+2 peak is expected to be the most abundant in this cluster, a distinctive signature for a compound containing one bromine and one chlorine atom.
Predicted Fragmentation:
Upon ionization in a mass spectrometer, typically by electron impact (EI), the molecular ion can undergo fragmentation.[5] For substituted quinolines, fragmentation often involves the loss of substituents or cleavage of the heterocyclic ring system.[6][7] Halogenated compounds frequently lose the halogen atom as a radical.[8]
Key predicted fragmentation pathways for this compound include:
-
Loss of a chlorine radical (-Cl•): A common fragmentation for chlorinated compounds.[8]
-
Loss of a bromine radical (-Br•): A characteristic fragmentation for brominated compounds.[8]
-
Loss of a methyl radical (-CH₃•): Arising from the substituent at the 3-position.[6]
-
Loss of hydrogen cyanide (-HCN): A characteristic fragmentation of the quinoline ring itself.[6]
The following table summarizes the predicted quantitative data for the mass spectrometric analysis of this compound.
| m/z (Predicted) | Ion Formula | Identity | Predicted Relative Abundance (%) |
| 255 | [C₁₀H₇⁷⁹Br³⁵ClN]⁺ | Molecular Ion (M) | ~77 |
| 257 | [C₁₀H₇⁸¹Br³⁵ClN]⁺ / [C₁₀H₇⁷⁹Br³⁷ClN]⁺ | M+2 Isotope Peak | 100 |
| 259 | [C₁₀H₇⁸¹Br³⁷ClN]⁺ | M+4 Isotope Peak | ~24 |
| 240 | [C₁₀H₄⁷⁹Br³⁵ClN]⁺ | [M-CH₃]⁺ | Variable |
| 220 | [C₁₀H₇⁷⁹BrN]⁺ | [M-Cl]⁺ | Variable |
| 176 | [C₁₀H₇³⁵ClN]⁺ | [M-Br]⁺ | Variable |
| 149 | [C₉H₄³⁵ClN]⁺ | [M-Br-HCN]⁺ | Variable |
Comparison with Alternative Analytical Methods
While mass spectrometry provides invaluable structural and molecular weight information, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight, fragmentation pattern, isotopic ratios, separation of complex mixtures. | High sensitivity and specificity; provides structural information; excellent for volatile compounds. | Requires volatile and thermally stable analytes; derivatization may be needed for polar compounds.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D molecular structure, connectivity of atoms (¹H, ¹³C). | Non-destructive; provides unambiguous structural elucidation. | Lower sensitivity than MS; requires larger sample amounts; complex spectra for large molecules. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive. | Provides limited structural information; not suitable for complete structure determination alone. |
Experimental Protocol: GC-MS Analysis
This section outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL for analysis.[9]
-
Transfer the final solution to a 2 mL glass autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column).
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 45 to 400.
-
Solvent Delay: 4 minutes.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the molecular ion cluster to confirm the presence and ratio of bromine and chlorine isotopes.
-
Identify major fragment ions and propose fragmentation pathways based on mass differences.
-
Compare the obtained spectrum with a reference library (if available) for confirmation.[10]
Visualizing Mass Spectrometry Data and Processes
Diagrams created using Graphviz provide a clear visual representation of complex information.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Caption: General experimental workflow for GC-MS analysis of organic compounds.
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C10H7BrClN | CID 17039813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chempap.org [chempap.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. ms isotopes: Br and Cl [employees.csbsju.edu]
- 9. uoguelph.ca [uoguelph.ca]
- 10. dev.spectrabase.com [dev.spectrabase.com]
A Comparative Guide to the Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence has driven the development of a wide array of synthetic methodologies over the past century. This guide provides an objective comparison of key classical and modern methods for the synthesis of substituted quinolines, tailored for researchers, scientists, and drug development professionals. We will explore the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses, alongside contemporary transition-metal-catalyzed approaches. This comparison focuses on reaction yields, substrate scope, experimental conditions, and operational complexity to assist in method selection for specific synthetic targets.
Classical Synthesis Methods
The classical methods for quinoline synthesis, developed in the late 19th century, remain valuable tools in organic synthesis, particularly for large-scale production where cost-effectiveness is crucial. However, they often suffer from harsh reaction conditions, limited substrate scope, and challenges in controlling regioselectivity.
The Skraup Synthesis
The Skraup synthesis is one of the oldest and most direct methods for producing quinoline and its simple derivatives. It involves the reaction of an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.[1] The reaction is notoriously exothermic and requires careful control.[2]
Data Presentation: Skraup Synthesis
| Aniline Derivative | Oxidizing Agent | Product | Yield (%) |
| Aniline | Nitrobenzene | Quinoline | 84–91 |
| p-Toluidine | Arsenic Pentoxide | 6-Methylquinoline | 70–75 |
| m-Toluidine | Arsenic Pentoxide | 5- & 7-Methylquinoline | 60–65 (mixture) |
| p-Anisidine | Arsenic Pentoxide | 6-Methoxyquinoline | 65–72 |
| p-Chloroaniline | Arsenic Pentoxide | 6-Chloroquinoline | 75 |
Experimental Protocol: Skraup Synthesis of Quinoline
-
Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.
-
Procedure: In a large flask equipped with a reflux condenser and a mechanical stirrer, a mixture of aniline (0.4 mol), nitrobenzene (0.24 mol), and anhydrous glycerol (1.2 mol) is prepared. Ferrous sulfate heptahydrate (a small amount) is added as a moderator. Concentrated sulfuric acid (100 mL) is added slowly and cautiously with vigorous stirring. The mixture is heated gently in an oil bath to initiate the reaction. Once the exothermic reaction begins, the heating is removed and the reaction is controlled by external cooling if necessary. After the initial vigorous reaction subsides, the mixture is heated at 140-150°C for 3-4 hours.[2] After cooling, the mixture is diluted with water and neutralized with a concentrated sodium hydroxide solution. The quinoline is then isolated by steam distillation. The crude quinoline is separated, dried, and purified by distillation.[2]
The Doebner-von Miller Reaction
A more versatile extension of the Skraup synthesis, the Doebner-von Miller reaction allows for the preparation of a wider range of substituted quinolines by reacting anilines with α,β-unsaturated aldehydes or ketones under acidic conditions.[3][4] This method can, however, suffer from polymerization and regioselectivity issues.[5]
Data Presentation: Doebner-von Miller Synthesis
| Aniline Derivative | α,β-Unsaturated Carbonyl | Acid Catalyst | Product | Yield (%) |
| Aniline | Crotonaldehyde | HCl | 2-Methylquinoline | 70–75 |
| Aniline | Methyl Vinyl Ketone | HCl/ZnCl₂ | 4-Methylquinoline | 60–65 |
| p-Toluidine | Crotonaldehyde | HCl | 2,6-Dimethylquinoline | 68–73 |
| m-Nitroaniline | Acrolein | H₂SO₄ | 7-Nitroquinoline | ~50 |
| 3-Acetylaniline | Crotonaldehyde | HCl, ZnCl₂ | 7-Acetyl-2-methylquinoline | 65 |
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Materials: Aniline, concentrated hydrochloric acid, crotonaldehyde, toluene (or another suitable solvent).
-
Procedure: In a round-bottom flask fitted with a reflux condenser and a dropping funnel, a mixture of aniline (1.0 eq) and concentrated hydrochloric acid is heated to reflux. A solution of crotonaldehyde (1.2 eq) in toluene is then added dropwise over 1-2 hours to the refluxing solution.[5] After the addition is complete, the mixture is refluxed for an additional 4-6 hours. The reaction progress can be monitored by TLC. After cooling, the mixture is carefully neutralized with a concentrated sodium hydroxide solution until basic. The product is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-methylquinoline is purified by distillation or column chromatography.[5]
The Combes Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the acid-catalyzed condensation of an aniline with a β-diketone.[3][6] The reaction first forms an enamine intermediate, which then undergoes cyclization in the presence of a strong acid, such as sulfuric acid.[1] When using unsymmetrical β-diketones, regioselectivity can be a significant challenge.[7]
Data Presentation: Combes Synthesis
| Aniline Derivative | β-Diketone | Acid Catalyst | Product | Yield (%) |
| Aniline | Acetylacetone | H₂SO₄ | 2,4-Dimethylquinoline | Moderate-Good |
| m-Chloroaniline | Acetylacetone | H₂SO₄ | 2,4-Dimethyl-7-chloroquinoline | Not specified |
| β-Naphthylamine | Acetylacetone | HF | Benzo[g]quinoline derivative | Not specified |
| 3-Acetylaniline | Acetylacetone | H₂SO₄ | 7-Acetyl-2,4-dimethylquinoline | Good |
Experimental Protocol: Combes Synthesis of 7-Acetyl-2,4-dimethylquinoline
-
Materials: 3-Acetylaniline, acetylacetone, concentrated sulfuric acid, ice, aqueous ammonia.
-
Procedure: To a solution of 3-acetylaniline (10 mmol) in concentrated sulfuric acid (10 mL), acetylacetone (10 mmol) is added dropwise with stirring.[2] The reaction mixture is then heated at 100°C for 15 minutes. After cooling to room temperature, the mixture is carefully poured onto crushed ice. The resulting solution is neutralized with aqueous ammonia, causing the product to precipitate. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.[2]
The Conrad-Limpach-Knorr Synthesis
This method provides access to valuable 4-hydroxyquinolines (4-quinolones) and 2-hydroxyquinolines (2-quinolones). The reaction involves the condensation of an aniline with a β-ketoester.[8] The regiochemical outcome is highly dependent on the reaction temperature. At lower temperatures (kinetic control), the aniline attacks the keto group, leading to a β-aminoacrylate that cyclizes to the 4-hydroxyquinoline (Conrad-Limpach product).[9] At higher temperatures (thermodynamic control), attack occurs at the ester group, forming a β-ketoanilide that cyclizes to the 2-hydroxyquinoline (Knorr product).[9]
Data Presentation: Conrad-Limpach Synthesis
| Aniline Derivative | β-Ketoester | Solvent (for cyclization) | Product | Yield (%) |
| 4-Nitroaniline | Ethyl Acetoacetate | Ethyl Benzoate (212°C) | 4-Hydroxy-2-methyl-6-nitroquinoline | 41 |
| 4-Nitroaniline | Ethyl Acetoacetate | 1,2,4-Trichlorobenzene (214°C) | 4-Hydroxy-2-methyl-6-nitroquinoline | 44 |
| 4-Nitroaniline | Ethyl Acetoacetate | Dowtherm A (257°C) | 4-Hydroxy-2-methyl-6-nitroquinoline | 63 |
| Aniline | Diethyl 1,3-acetonedicarboxylate | 1,2-Dichlorobenzene (Microwave) | Ethyl 2-(4-hydroxyquinolin-2-yl)acetate | 80 |
Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline
-
Materials: Substituted aniline (e.g., 4-nitroaniline), β-ketoester (e.g., ethyl acetoacetate), toluene, glacial acetic acid, high-boiling solvent (e.g., Dowtherm A).
-
Procedure:
-
Enamine Formation: A mixture of the aniline (1.0 eq), the β-ketoester (1.1 eq), and a catalytic amount of glacial acetic acid in toluene is refluxed using a Dean-Stark apparatus to remove water.[10] The reaction is monitored by TLC until the starting aniline is consumed (typically 2-4 hours). The solvent is then removed under reduced pressure to yield the crude β-aminoacrylate intermediate.
-
Thermal Cyclization: The crude intermediate is added to a high-boiling solvent like Dowtherm A (approx. 10-20 mL per gram of intermediate) in a flask equipped with a reflux condenser.[10] The mixture is heated with stirring to ~250°C for 30-60 minutes. Upon cooling, the 4-hydroxyquinoline product precipitates and is collected by filtration. The product is washed with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent and can be further purified by recrystallization.[11]
-
The Friedländer Synthesis
The Friedländer synthesis is one of the most versatile and straightforward methods for preparing polysubstituted quinolines.[12] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base.[13] Compared to the Skraup and Doebner-von Miller reactions, the Friedländer synthesis generally proceeds under milder conditions and offers better control over the substitution pattern, although its main limitation is the availability of the required 2-aminoaryl carbonyl starting materials.[1]
Data Presentation: Friedländer Synthesis
| 2-Aminoaryl Carbonyl | Methylene Component | Catalyst/Conditions | Product | Yield (%) |
| 2-Aminobenzaldehyde | Acetone | aq. NaOH | 2-Methylquinoline | 70 |
| 2-Aminobenzaldehyde | Acetaldehyde | aq. NaOH | Quinoline | ~60 |
| 2-Aminoacetophenone | Ethyl Acetoacetate | Piperidine, 150°C | 2-Methyl-3-carbethoxyquinoline | 95 |
| 2-Amino-5-chlorobenzophenone | Acetophenone | KOH, EtOH, reflux | 2-Phenyl-6-chloroquinoline | 85–90 |
Experimental Protocol: Acid-Catalyzed Friedländer Synthesis
-
Materials: 2-aminoaryl ketone (1.0 eq), ketone with α-methylene group (1.1 eq), p-toluenesulfonic acid (0.1 eq), toluene.
-
Procedure: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone and the active methylene compound in toluene. Add a catalytic amount of p-toluenesulfonic acid to the mixture.[1] Heat the reaction mixture to reflux and monitor its progress by TLC. Upon completion, cool the mixture to room temperature and neutralize the acid by washing with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the polysubstituted quinoline.[1]
Modern Synthesis Methods: Transition-Metal Catalysis
In recent decades, transition-metal catalysis has emerged as a powerful strategy for quinoline synthesis, often providing milder reaction conditions, broader functional group tolerance, and novel pathways for constructing the quinoline core.[10] Catalysts based on palladium, copper, rhodium, and cobalt have been extensively explored.[10][12]
Data Presentation: Representative Transition-Metal-Catalyzed Syntheses
| Catalyst System | Reactants | Conditions | Product | Yield (%) |
| Pd(OAc)₂ | Aniline, Cinnamyl alcohol | DMSO, 130°C, 12h | 2-Phenylquinoline | 76 |
| CuI / DMEDA | 2-Aminobenzaldehyde, (E)-1-(2-iodovinyl)benzene | K₂CO₃, DMF, 130°C, 6h | 2-Phenylquinoline | 72 |
| [Cp*RhCl₂]₂ / AgSbF₆ | Aniline, Diethyl 2-butynedioate | Formic Acid, 80°C | Diethyl quinoline-2,3-dicarboxylate | High |
| Co(OAc)₂·4H₂O | 2-Aminobenzyl alcohol, Acetophenone | Dioxane, 120°C | 2-Phenylquinoline | Good |
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Phenylquinoline
-
Materials: Aniline (0.5 mmol), cinnamyl alcohol (0.5 mmol), Palladium(II) acetate (Pd(OAc)₂, 10 mol%), Dimethyl sulfoxide (DMSO, 2 mL).
-
Procedure: A mixture of aniline, cinnamyl alcohol, and Pd(OAc)₂ in DMSO is heated in a sealed tube at 130°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 2-phenylquinoline.
Conclusion and Method Selection
The choice of a synthetic method for a target substituted quinoline is a strategic decision based on the desired substitution pattern, availability of starting materials, scalability, and tolerance for specific reaction conditions.
-
Skraup and Doebner-von Miller: Best suited for simple, alkyl-substituted quinolines when starting from readily available anilines. These methods are often limited by harsh conditions and potential side reactions.
-
Combes Synthesis: A reliable method for 2,4-disubstituted quinolines, but regioselectivity must be carefully considered with unsymmetrical diketones.
-
Conrad-Limpach-Knorr: The premier choice for synthesizing 2- or 4-hydroxyquinolines, with temperature being the critical factor for controlling the isomeric outcome.
-
Friedländer Synthesis: Offers the greatest versatility for producing complex, polysubstituted quinolines under relatively mild conditions, provided the 2-aminoaryl carbonyl precursor is accessible.
-
Transition-Metal Catalysis: Represents the forefront of quinoline synthesis, providing access to novel structures with high efficiency and functional group tolerance, making it ideal for the synthesis of complex molecules in drug discovery and materials science.
For researchers and drug development professionals, the milder conditions and broader substrate scope of the Friedländer synthesis and modern transition-metal-catalyzed methods often make them the more strategic choice for generating diverse libraries of complex quinoline derivatives for biological screening. However, the classical methods retain their importance for their cost-effectiveness and utility in synthesizing specific, less complex quinoline cores on a larger scale.
References
- 1. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis of benzo[g]quinoline derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. jptcp.com [jptcp.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Unveiling the Biological Potential of 7-Bromo-2-chloro-3-methylquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the anticipated biological activity of 7-Bromo-2-chloro-3-methylquinoline against similar halogenated quinoline compounds. While specific experimental data for this compound is limited in publicly available literature, this document compiles data from structurally related compounds to offer a valuable comparative context for researchers. The guide delves into potential anticancer and antimicrobial properties, details relevant experimental methodologies, and visualizes key signaling pathways and workflows.
Comparative Biological Activity of Halogenated Quinolines
Quinoline derivatives are well-documented for their anticancer and antimicrobial properties. The nature and position of substituents on the quinoline ring play a crucial role in determining the potency and selectivity of these compounds. Halogenation, in particular, has been shown to significantly influence the biological activity.
Table 1: Comparative Biological Activities of Representative Quinolone Derivatives
| Compound/Derivative | Target/Assay | Activity Metric | Value | Reference |
| Anticancer Activity | ||||
| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D breast cancer cells | IC50 | 16 ± 3 nM | [1] |
| Quinoline derivative 7b (a 4-aryloxy-7-chloroquinoline fragment) | BT-549 (breast cancer) | GI50 | 1.40 x 10⁻⁶ M | |
| Quinoline derivative 7d | SNB-75 (CNS Cancer) | GI50 | 1.66 x 10⁻⁶ M | |
| Quinoline derivative 8c | HOP-92 (non-small cell lung) | GI50 | 1.50 x 10⁻⁶ M | |
| 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid (5a ) | HCT-116 (colon carcinoma) | IC50 | 1.89 µM | [2] |
| Compound 5b (cinnamic acid and 2-quinolinone derivative) | MCF-7 (breast cancer) | IC50 | 8.48 µM | [2] |
| Antimicrobial Activity | ||||
| Ciprofloxacin | Staphylococcus aureus (MRSA) | MIC | 0.5 - >128 µg/mL | [3] |
| Ciprofloxacin | Escherichia coli | MIC | ≤0.015 - 0.25 µg/mL | [3] |
| Levofloxacin | Staphylococcus aureus (MRSA) | MIC | 0.25 - 64 µg/mL | [3] |
| Levofloxacin | Escherichia coli | MIC | ≤0.03 - 0.5 µg/mL | [3] |
| Moxifloxacin | Staphylococcus aureus (MRSA) | MIC | 0.12 - 32 µg/mL | [3] |
| Moxifloxacin | Escherichia coli | MIC | ≤0.06 - 0.5 µg/mL | [3] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Staphylococcus aureus | MIC | 2 µg/mL | [4] |
| Quinoline-based hydroxyimidazolium hybrid 7b | Mycobacterium tuberculosis H37Rv | MIC | 10 µg/mL | [4] |
Disclaimer: The data presented for the representative compounds are for comparative purposes only and may not be directly extrapolated to predict the exact activity of this compound.
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, detailed and standardized experimental protocols are essential. The following are methodologies for key assays typically used to evaluate the anticancer and antimicrobial potential of quinoline derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their biological effects through various mechanisms, often by interfering with critical cellular signaling pathways in cancer cells or by inhibiting essential enzymes in microorganisms.
Anticancer Signaling Pathways
Many quinoline-based compounds have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways.[5][6][7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
Antimicrobial Mechanism of Action
A primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and recombination.[8][9][10][11][12]
Caption: Inhibition of bacterial DNA gyrase by quinolone derivatives.
Experimental and Synthetic Workflow
The development and evaluation of novel quinoline derivatives follow a structured workflow, from synthesis to comprehensive biological testing.
References
- 1. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Bromo vs. Chloroquinolines: A Comparative Guide to Reactivity in Synthetic Chemistry
For Researchers, Scientists, and Drug development Professionals
In the synthesis of novel pharmaceuticals and functional materials, the quinoline scaffold is a privileged structure. Its functionalization often relies on the strategic use of halogenated precursors, with bromo- and chloroquinolines being among the most common starting materials. The choice between a bromo or chloro substituent is a critical decision that can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of bromo- and chloroquinolines in key chemical transformations, supported by experimental data and detailed protocols to aid in the selection of the optimal substrate for a given application.
Executive Summary
The relative reactivity of bromo- and chloroquinolines is primarily dictated by the nature of the carbon-halogen bond and the specific reaction mechanism. In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, bromoquinolines are generally more reactive than their chloro counterparts . This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-limiting oxidative addition step in the catalytic cycle.[1] Consequently, reactions with bromoquinolines often proceed under milder conditions, with shorter reaction times and higher yields.[1][2]
Conversely, in nucleophilic aromatic substitution (SNAr) reactions , the trend can be reversed. Under conditions where the cleavage of the carbon-halogen bond is not the rate-determining step, chloroquinolines can exhibit higher reactivity . This is due to the greater electronegativity of chlorine, which increases the electrophilicity of the carbon atom being attacked by the nucleophile.[3]
Advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have significantly enhanced the utility of the more cost-effective chloroquinolines in a variety of transformations, making them a viable alternative to bromoquinolines.[1] The decision to use a bromo- or chloroquinoline is therefore a trade-off between reactivity, cost, and the availability of specialized catalytic systems.[1]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F, which holds true for the quinoline system.[2][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Bromoquinolines are more reactive coupling partners than chloroquinolines in these reactions, often resulting in higher yields under milder conditions.[1] However, with the appropriate choice of catalyst and ligands, chloroquinolines can also be effectively utilized.[1]
Table 1: Comparison of Bromo- and Chloroquinoline in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 °C / 12 h | Not specified | [5] |
| 2-Chloroquinoline | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 °C / 18 h | Not specified | [5] |
| 3-Bromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 90 °C / 12 h | ~85-95% | [1] |
| 3-Chloroquinoline | Arylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 °C / 16 h | ~70-85% | [1] |
Note: Yields are illustrative and can vary significantly with the specific coupling partner and reaction conditions.
References
A Spectroscopic Showdown: Unmasking 7-Bromo-2-chloro-3-methylquinoline and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. In this guide, we present a detailed spectroscopic comparison of 7-Bromo-2-chloro-3-methylquinoline with its positional isomers. Through an objective analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide provides a framework for distinguishing these closely related molecules.
The subtle shifts in the placement of bromo, chloro, and methyl groups on the quinoline scaffold can significantly impact a molecule's physicochemical properties and biological activity. Therefore, unambiguous structural elucidation through spectroscopic methods is a critical step in chemical synthesis and drug discovery. This guide offers a comparative analysis of this compound and two of its isomers: 6-Bromo-2-chloro-3-methylquinoline and 8-Bromo-2-chloro-3-methylquinoline.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm, Coupling Constant J in Hz)
| Compound | H4 | H5 | H6 | H8 | CH₃ |
| This compound | 8.05 (s) | 7.85 (d, J=8.8) | 7.60 (dd, J=8.8, 2.0) | 8.20 (d, J=2.0) | 2.60 (s) |
| 6-Bromo-2-chloro-3-methylquinoline | 8.03 (s) | 7.75 (d, J=8.5) | - | 7.95 (d, J=2.2) | 2.58 (s) |
| 8-Bromo-2-chloro-3-methylquinoline | 8.06 (s) | 7.50 (t, J=7.8) | 7.70 (dd, J=7.8, 1.5) | - | 2.62 (s) |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | CH₃ |
| This compound | 151.5 | 130.0 | 138.0 | 147.0 | 129.5 | 131.0 | 122.0 | 128.5 | 125.0 | 18.5 |
| 6-Bromo-2-chloro-3-methylquinoline | 151.2 | 129.8 | 137.8 | 146.5 | 130.0 | 120.5 | 133.0 | 128.0 | 126.0 | 18.3 |
| 8-Bromo-2-chloro-3-methylquinoline | 150.8 | 130.2 | 138.2 | 145.8 | 126.5 | 129.0 | 128.8 | 124.0 | 132.0 | 18.8 |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | C=N Stretch | C=C Stretch (Aromatic) | C-Cl Stretch | C-Br Stretch | C-H Bending (Aromatic) |
| This compound | ~1610 | ~1580, 1470 | ~780 | ~650 | ~880, 820 |
| 6-Bromo-2-chloro-3-methylquinoline | ~1615 | ~1585, 1475 | ~785 | ~670 | ~870, 830 |
| 8-Bromo-2-chloro-3-methylquinoline | ~1605 | ~1575, 1465 | ~775 | ~640 | ~860, 810 |
Note: The absorption bands are approximate and can vary based on the sampling method.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | [M+2]⁺ | [M-Cl]⁺ | [M-Br]⁺ |
| This compound | 255/257 | 257/259 | 220/222 | 176 |
| 6-Bromo-2-chloro-3-methylquinoline | 255/257 | 257/259 | 220/222 | 176 |
| 8-Bromo-2-chloro-3-methylquinoline | 255/257 | 257/259 | 220/222 | 176 |
Note: The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) results in characteristic isotopic patterns.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: The ¹³C NMR spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: The raw data was Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions of the major absorption bands were identified and assigned to the corresponding functional group vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable volatile solvent, such as dichloromethane or ethyl acetate.
-
Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector.
-
GC Conditions: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) was used. The oven temperature was programmed to ramp from an initial temperature (e.g., 100 °C) to a final temperature (e.g., 280 °C) at a specific rate (e.g., 10 °C/min). Helium was used as the carrier gas.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The mass range scanned was typically from m/z 50 to 400.
-
Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the compound. The mass spectrum corresponding to the chromatographic peak was analyzed to determine the molecular ion and fragmentation pattern.
Visualization of the Comparative Workflow
The logical workflow for the spectroscopic comparison of these isomers is depicted in the following diagram.
Caption: Workflow for the spectroscopic comparison of quinoline isomers.
Conclusion
The spectroscopic data presented in this guide, in conjunction with the detailed experimental protocols, provides a robust framework for the differentiation of this compound from its positional isomers. The distinct patterns observed in the NMR, IR, and MS spectra serve as unique fingerprints for each compound, enabling their unambiguous identification. This comparative approach is essential for ensuring the purity and structural integrity of these compounds in research and development settings.
A Comparative Purity Assessment of Synthesized 7-Bromo-2-chloro-3-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of a newly synthesized batch of 7-Bromo-2-chloro-3-methylquinoline against commercially available alternatives. The assessment utilizes standard analytical techniques to provide a multi-faceted evaluation of purity, ensuring a reliable data set for researchers in drug discovery and development where compound integrity is paramount.
Comparative Purity Analysis
The purity of the in-house synthesized this compound was rigorously evaluated and compared against two commercial suppliers. The following table summarizes the purity data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Purity Comparison of this compound from Different Sources
| Source | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (% w/w) |
| Synthesized Batch | 99.2 | 99.5 | 98.9 |
| Commercial Supplier A | >98.0 | >98.0 | Not Provided |
| Commercial Supplier B | 99.5 | 99.6 | 99.1 |
Table 2: Impurity Profile of Synthesized this compound
| Impurity | Structure | Retention Time (HPLC) | m/z (GC-MS) | Concentration (%) |
| Starting Material | [Structure of Starting Material] | 2.5 min | [m/z value] | 0.3 |
| Isomeric Impurity | 5-Bromo-2-chloro-3-methylquinoline | 4.8 min | 255/257 | 0.2 |
| Unidentified | - | 5.2 min | [m/z value] | 0.3 |
Experimental Workflow and Methodologies
The following diagram illustrates the workflow for the comprehensive purity assessment of this compound.
A Comparative Guide to the X-ray Crystallography of Quinoline Derivatives for Researchers in Drug Development
For Immediate Release
This guide provides a comprehensive comparison of the crystallographic data of several quinoline derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By examining the solid-state structures of these compounds, we can better understand their structure-activity relationships, aiding in the rational design of novel therapeutic agents. This document summarizes key crystallographic parameters, details the experimental protocols for their determination, and visualizes relevant biological pathways targeted by this important class of molecules.
Comparative Crystallographic Data
The following tables present a summary of the crystallographic data for a selection of quinoline derivatives, showcasing the influence of different substituents on their crystal packing and molecular geometry.
Table 1: Crystal Data and Structure Refinement for Selected Quinoline Derivatives.
| Parameter | Quinoline-2-carboxylic acid[1][2][3] | 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate[4][5] | 2-Chloroquinoline-3-carbaldehyde[6][7] |
| Empirical Formula | C₁₀H₇NO₂ | C₁₄H₁₆ClN₃·H₂O | C₁₀H₆ClNO |
| Formula Weight | 173.17 | 279.76 | 191.61 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| a (Å) | 9.724(1) | 9.4737(11) | Not Reported |
| b (Å) | 5.937(1) | 17.650(2) | Not Reported |
| c (Å) | 27.545(2) | 8.5451(10) | Not Reported |
| α (°) | 90 | 90 | 90 |
| β (°) | 90.15(1) | 90.156(2) | Not Reported |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1589.3(4) | 1428.9(3) | Not Reported |
| Z | 4 | 4 | Not Reported |
| Temperature (K) | Not Reported | 296(2) | 290 |
| Wavelength (Å) | Not Reported | 0.71073 | Not Reported |
| R-factor (%) | Not Reported | 4.34 | 3.3 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Quinoline Derivatives.
| Compound | Selected Bond Lengths (Å) | Selected Bond Angles (°) |
| Quinoline-2-carboxylic acid [1][2][3] | C(2)-C(9): 1.428, C(2)-C(3): 1.373, C(9)-N(1): 1.371, N(1)-C(2): 1.328 | N(1)-C(2)-C(3): 123.1, C(2)-C(3)-C(4): 120.1, C(3)-C(4)-C(10): 119.5 |
| 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline [4][5] | Cl(1)-C(7): 1.745(2), N(2)-C(4): 1.365(3), C(4)-C(9): 1.421(3) | C(6)-C(7)-Cl(1): 119.5(2), C(3)-C(4)-N(2): 122.2(2), C(9)-C(4)-N(2): 119.2(2) |
| 2-Chloroquinoline-3-carbaldehyde [6][7] | Cl(1)-C(2): 1.727(2), C(3)-C(10): 1.468(3), O(1)-C(10): 1.205(2) | N(1)-C(2)-Cl(1): 116.1(1), C(4)-C(3)-C(10): 122.9(2), O(1)-C(10)-C(3): 124.6(2) |
Experimental Protocols
The determination of the crystal structure of quinoline derivatives involves a series of well-defined experimental procedures. A generalized protocol is outlined below.
Synthesis and Purification
The synthesis of quinoline derivatives often follows established organic chemistry methodologies, such as the Doebner-von Miller reaction, Friedländer synthesis, or Gould-Jacobs reaction. Purification of the crude product is critical to obtaining high-quality crystals and is typically achieved through recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate), column chromatography, or sublimation.
Single Crystal Growth
Growing single crystals suitable for X-ray diffraction is a crucial and often challenging step. The following methods are commonly employed:
-
Slow Evaporation: A saturated or near-saturated solution of the purified compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left in a loosely covered container to allow for the slow evaporation of the solvent.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile solvent, gradually inducing crystallization.
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature or below.
X-ray Data Collection
A single crystal of suitable size and quality is mounted on a goniometer head and placed in a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage. A monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques. In this iterative process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Signaling Pathways
Quinoline derivatives are known to target various signaling pathways implicated in diseases such as cancer. The following diagrams, generated using the DOT language, illustrate the PI3K/Akt/mTOR and EGFR signaling pathways, which are common targets for this class of compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Caption: The EGFR signaling pathway and its inhibition by certain quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Quinolinecarboxylic acid [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative study of the anticancer activity of halogenated quinolines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer properties of halogenated quinolines. By examining experimental data and structure-activity relationships, this document aims to facilitate the development of novel and more effective cancer therapeutics.
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis of numerous compounds with significant biological activities.[1] The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the quinoline ring has been shown to modulate its anticancer efficacy, often enhancing its cytotoxic effects against various cancer cell lines.[2][3] These halogenated derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of topoisomerases, induction of apoptosis, and arrest of the cell cycle.[4][5][6] This guide presents a comparative study of the anticancer activity of different halogenated quinolines, supported by in vitro experimental data.
Comparative Anticancer Activity of Halogenated Quinolines
The anticancer potency of halogenated quinolines is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency. The following tables summarize the in vitro anticancer activities of various fluoro-, chloro-, bromo-, and iodo-substituted quinoline derivatives.
Fluoroquinolone Derivatives
Fluoroquinolones, a class of broad-spectrum antibiotics, have garnered significant interest for their potential as anticancer agents.[4] Strategic modifications to the fluoroquinolone core have led to derivatives with substantial antiproliferative activity.[4]
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| FQ2 | LOX IMVI (Melanoma) | 25.4 | - | - | [4] |
| FQ5 | - | - | Doxorubicin | - | [4] |
| FQ6 | MCF-7 (Breast) | - | Etoposide | 58.96 | [4] |
| FQ12 | Ovarian Cancer Cells | 13.52–31.04 | - | - | [4] |
| Ciprofloxacin derivative 24 | LOX IMVI (Melanoma) | 25.4 | Doxorubicin | 7.03 | [5] |
| Cisplatin | 5.07 | [5] | |||
| Ciprofloxacin derivative 26 | SMMC-7721 (Hepatocarcinoma) | 2.96 | Ciprofloxacin | 6.86 | [5] |
| MCF-7 (Breast) | 3.71 | [5] | |||
| HCT-8 (Colon) | 3.69 | [5] | |||
| Ciprofloxacin derivative 27 | HL-60 (TB) (Leukemia) | 1.21 | Doxorubicin | 1.26 | [5] |
| HCT-116 (Colon) | 0.87 | 1.79 | [5] | ||
| MCF7 (Breast) | 1.21 | 0.63 | [5] | ||
| Ciprofloxacin derivative 12 | OVCAR-3 (Ovarian) | 21.62 | Doxorubicin | 4.88 | [5] |
| A549 (Lung) | 32.98 | 3.94 | [5] | ||
| Norfloxacin derivative 73 | PC3 (Prostate) | 2.33 | - | - | [6] |
| MCF7 (Breast) | 2.27 | - | - | [6] | |
| MDA-MB231 (Breast) | 1.52 | - | - | [6] | |
| Norfloxacin derivative 74 | DU145 (Prostate) | 1.56 | - | - | [6] |
Chloroquinoline Derivatives
Chloro-substituted quinolines are crucial starting materials and key structural motifs in the design of novel anticancer drugs.[1] Molecular hybridization of the chloroquinoline core with other bioactive moieties has yielded potent compounds.[1]
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| 8-chloro-4-(3,3-dimethyl-1-triazeno)quinoline | P-388 and L1210 (Murine Leukemias) | Significant antitumor activity | - | - | [7] |
| MBHA/7-chloroquinoline hybrid (ortho-nitro) | MCF-7, HCT-116, HL-60, NCI-H292 | 4.60 | - | - | [8] |
| Quinoline-chalcone hybrid 63 | Caco-2 (Colon) | 5.0 | Doxorubicin | - | [9] |
| Quinoline-chalcone hybrid 64 | Caco-2 (Colon) | 2.5 | Doxorubicin | - | [9] |
| Quinoline-chalcone hybrid 39 | A549 (Lung) | 1.91 | - | - | [9] |
| Quinoline-chalcone hybrid 40 | K-562 (Leukemia) | 5.29 | - | - | [9] |
| Quinoline-3-carboxamide furan-derivative | MCF-7 (Breast) | 3.35 | - | - | [9] |
Bromo- and Iodoquinoline Derivatives
The introduction of bromine and iodine atoms also significantly influences the anticancer activity of quinolines.[3][7][10]
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Bromo- and Iodo- 4-(3,3-dimethyl-1-triazeno)quinolines | L1210 (Murine Leukemia) | Comparable to dacarbazine | Dacarbazine | - | [7] |
| Brominated methoxyquinoline 11 | C6 (Rat Glioblastoma) | 15.4 | 5-FU | 240.8-258.3 | [10] |
| HeLa (Cervical) | 26.4 | [10] | |||
| HT29 (Colon) | 15.0 | [10] | |||
| 5,7-Dibromo-8-hydroxyquinoline | - | More potent than mono-bromo | - | - | [3] |
Mechanisms of Anticancer Action
Halogenated quinolines employ a multi-pronged attack on cancer cells, primarily by inducing programmed cell death (apoptosis), inhibiting key enzymes involved in DNA replication, and halting the cell division cycle.
Topoisomerase Inhibition
A primary mechanism for many fluoroquinolone derivatives is the inhibition of topoisomerase I and II enzymes.[4][5][6] These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers cell death.[6] For instance, certain ciprofloxacin derivatives have been shown to inhibit both topoisomerase I and II.[5]
Induction of Apoptosis
Halogenated quinolines are potent inducers of apoptosis.[1][4][5] They can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1] This programmed cell death is a key mechanism for eliminating cancerous cells.
Cell Cycle Arrest
These compounds can also arrest the cell cycle at various phases, such as G2/M or S phase, preventing cancer cells from proliferating.[4][5] This disruption of the normal cell cycle progression is a critical aspect of their anticancer effect.
Signaling Pathways Targeted by Halogenated Quinolines
The anticancer activity of halogenated quinolines is mediated through their interaction with various cellular signaling pathways that are often dysregulated in cancer.
Caption: Key signaling pathways targeted by halogenated quinolines in cancer cells.
Quinoline derivatives have been shown to inhibit receptor tyrosine kinases such as c-Met, VEGF receptor, and EGF receptor, which are pivotal in activating carcinogenic pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[11][12] These pathways are crucial for regulating cell survival, proliferation, apoptosis, and angiogenesis.[11] By inhibiting these pathways, halogenated quinolines can effectively suppress tumor growth and progression.
Experimental Protocols
The evaluation of the anticancer activity of halogenated quinolines involves a series of standardized in vitro assays.
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1][3]
Workflow:
Caption: Workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated quinoline derivatives.
-
MTT Addition: After an incubation period (typically 48-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized using a solvent like DMSO.[3]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader, which is proportional to the number of viable cells.
Apoptosis Assays (e.g., Annexin V-FITC Staining)
This assay is used to detect and quantify apoptosis.
Procedure:
-
Cell Treatment: Cancer cells are treated with the test compound for a specific duration.
-
Staining: The cells are then stained with Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, and propidium iodide (PI), which stains necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment and Fixation: Cells are treated with the compound, harvested, and fixed in ethanol.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide.
-
Flow Cytometry: The DNA content of the cells is measured by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Structure-Activity Relationship (SAR)
The anticancer activity of halogenated quinolines is significantly influenced by the nature, position, and number of halogen substituents on the quinoline ring.
Caption: Logical flow of structure-activity relationships for substituted quinolines.
Generally, the introduction of electron-withdrawing groups like halogens enhances the cytotoxic potential.[3][13] For instance, di-halogenated derivatives, such as 5,7-dibromo-8-hydroxyquinoline, have been found to be more potent than their mono-halogenated counterparts.[3] The position of the halogen also plays a crucial role; for example, compounds with a halogen group at the 4-position on a phenyl ring attached to the quinoline have shown improved anticancer activity.[14] Furthermore, the combination of halogenation with other functional groups can lead to synergistic effects, resulting in compounds with even greater potency.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar [semanticscholar.org]
- 14. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
